MTX-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H53F2N7O7S2 |
|---|---|
Molecular Weight |
882.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[[2-[2,3-difluoro-6-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]acetyl]amino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H53F2N7O7S2/c1-25(27-9-11-28(12-10-27)38-26(2)47-24-61-38)48-40(56)33-20-29(53)21-52(33)41(57)39(43(3,4)5)50-34(54)8-6-7-15-46-35(55)22-59-37-30(13-14-31(44)36(37)45)32-23-60-42(49-32)51-16-18-58-19-17-51/h9-14,23-25,29,33,39,53H,6-8,15-22H2,1-5H3,(H,46,55)(H,48,56)(H,50,54)/t25-,29+,33-,39+/m0/s1 |
InChI Key |
JOZGICGAZBMCJF-JMSDHYLISA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)COC4=C(C=CC(=C4F)F)C5=CSC(=N5)N6CCOCC6)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)COC4=C(C=CC(=C4F)F)C5=CSC(=N5)N6CCOCC6)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of MTX-23 in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often driven by the reactivation of androgen receptor (AR) signaling. A key mechanism of resistance to second-line antiandrogen therapies is the emergence of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by many current drugs. MTX-23 is a novel Proteolysis Targeting Chimera (PROTAC) designed to address this challenge by inducing the degradation of both full-length AR (AR-FL) and AR-V7. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates through the PROTAC mechanism, a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate target proteins. This compound is a heterobifunctional molecule with three key components: a ligand that binds to the target proteins (AR-FL and AR-V7), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1][2]
Specifically, this compound has been designed to simultaneously bind to the DNA binding domain (DBD) of the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual binding brings the AR proteins into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the proteasome. A key advantage of this compound is its ability to target the DBD, making it effective against both AR-FL and the AR-V7 splice variant, which lacks the ligand-binding domain.[1]
Quantitative In Vitro Efficacy
Preclinical studies have demonstrated the potent and specific activity of this compound in CRPC cell lines, including those resistant to second-line antiandrogen therapies.
Degradation of AR-FL and AR-V7
Immunoblot analyses have quantified the degradation efficiency of this compound. The half-maximal degradation concentration (DC50) values highlight its potent effect on both AR-FL and the clinically relevant AR-V7 splice variant.
| Target Protein | Cell Line | DC50 (µM) | Reference |
| AR-V7 | 22Rv1 | 0.37 | |
| AR-FL | 22Rv1 | 2 |
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of androgen-responsive prostate cancer cells in a concentration-dependent manner. Notably, its efficacy extends to cell lines that have developed resistance to approved second-line antiandrogen therapies.
| Cell Line | Resistance Profile | This compound Effect | Reference |
| 22Rv1 | Enzalutamide-resistant | Decreased proliferation | |
| LNCaP-AbiR | Abiraterone-resistant | Decreased proliferation | |
| LNCaP-EnzR | Enzalutamide-resistant | Decreased proliferation | |
| VCaP-EnzR | Enzalutamide-resistant | Decreased proliferation | |
| PC3 | AR-negative | No significant effect | |
| DU145 | AR-negative | No significant effect |
Induction of Apoptosis
Treatment with this compound has been demonstrated to induce apoptosis in androgen-responsive prostate cancer cells. This pro-apoptotic effect is a direct consequence of the degradation of AR proteins, which are critical for the survival of these cancer cells.
In Vivo Antitumor Activity
The therapeutic potential of this compound has been evaluated in a mouse xenograft model using enzalutamide-resistant 22Rv1 cells. Intratumoral administration of this compound resulted in a significant reduction in tumor growth over a five-week period, with a corresponding decrease in the protein levels of both AR-V7 and AR-FL in the treated tumors.
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Nude mice | 22Rv1-EnzR | This compound (2.5 mg/mL) + Enzalutamide (10 mg/mL) | Significant decrease in tumor growth | |
| Nude mice | 22Rv1-EnzR | Vehicle + Enzalutamide (10 mg/mL) | Continued tumor growth |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Lines and Culture
-
Cell Lines: 22Rv1, LNCaP, VCaP, PC3, and DU145 human prostate cancer cell lines were utilized. Enzalutamide and abiraterone-resistant sublines were generated by continuous exposure to the respective drugs.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Immunoblotting
-
Cell Lysis: Cells were treated with varying concentrations of this compound for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies against AR (N-terminal), AR-V7, and β-actin were incubated overnight at 4°C.
-
Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTS)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with a range of this compound concentrations for 6 days.
-
MTS Reagent Addition: After the treatment period, MTS reagent was added to each well.
-
Incubation and Measurement: Plates were incubated for 1-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: 22Rv1 cells were treated with 1 µmol/L of this compound for various time points.
-
Cell Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
Mouse Xenograft Model
-
Cell Implantation: Male nude mice were subcutaneously injected with enzalutamide-resistant 22Rv1 cells.
-
Tumor Growth and Grouping: When tumors reached an average size of 3 mm, the mice were randomized into treatment and control groups.
-
Treatment Administration: The treatment group received daily intratumoral injections of this compound (2.5 mg/mL) in combination with enzalutamide (10 mg/mL). The control group received the vehicle and enzalutamide.
-
Monitoring: Tumor volume and body weight were measured regularly for 5 weeks.
-
Tissue Analysis: At the end of the study, tumors were excised for immunoblot analysis of AR-FL and AR-V7 protein levels.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for CRPC by effectively degrading both AR-FL and the resistance-associated AR-V7 splice variant. Its novel mechanism of action, which circumvents the need for binding to the AR ligand-binding domain, offers a potential solution to overcome resistance to current antiandrogen therapies. The preclinical data strongly support its continued development. Future research should focus on optimizing its pharmacokinetic properties for systemic delivery and further evaluating its efficacy and safety in more advanced preclinical models, with the ultimate goal of clinical translation for patients with advanced prostate cancer.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of MTX-23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the methotrexate analogue series, MTX-23. This series comprises mono-, di-, and trilysine γ-conjugates of methotrexate, which have been investigated for their potential as anti-cancer agents. This document details the synthetic methodologies, quantitative biological data, and the primary signaling pathway associated with these compounds.
Chemical Structure of the this compound Series
The this compound series consists of methotrexate (MTX) derivatives where the γ-carboxyl group of the glutamate moiety is conjugated to the ε-amino group of one, two, or three L-lysine residues. This modification results in the following compounds:
-
Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-glutamyl-γ-(Nε-L-lysine) (Mono-lysine conjugate)
-
Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-glutamyl-γ-(Nε-L-lysyl-L-lysine) (Di-lysine conjugate)
-
Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-glutamyl-γ-(Nε-L-lysyl-L-lysyl-L-lysine) (Tri-lysine conjugate)
The core structure of methotrexate consists of a pteridine ring, a p-aminobenzoic acid moiety, and a glutamic acid residue.[1] In the this compound series, the addition of positively charged lysine residues at the γ-position of the glutamate significantly alters the physicochemical properties of the parent molecule.
Synthesis of this compound Analogues
The synthesis of the this compound series involves the coupling of the γ-carboxyl group of methotrexate with the ε-amino group of lysine or lysine chains. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of Methotrexate-γ-Lysine Conjugates
Materials:
-
Methotrexate (MTX)
-
L-lysine, L-lysyl-L-lysine, or L-lysyl-L-lysyl-L-lysine
-
Peptide coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), or diphenylphosphoryl azide)
-
Appropriate solvents (e.g., dimethylformamide (DMF))
-
Reagents for purification (e.g., dialysis membranes)
General Procedure:
-
Activation of Methotrexate: Methotrexate's γ-carboxyl group is selectively activated to form a reactive ester. This can be achieved by protecting the α-carboxyl group, for instance, as a t-butyl ester, before reacting with a coupling agent.
-
Coupling Reaction: The activated methotrexate is then reacted with the ε-amino group of the lysine moiety (mono-, di-, or trilysine). The reaction is typically carried out in an anhydrous polar aprotic solvent like DMF.
-
Deprotection: If a protecting group was used for the α-carboxyl group, it is removed in this step. For example, a t-butyl ester can be cleaved using trifluoroacetic acid.
-
Purification: The final conjugate is purified to remove unreacted starting materials and byproducts. Dialysis is a common method for purifying these larger molecules from smaller impurities.
Biological Activity and Data
The conjugation of lysine residues to methotrexate has a marked effect on its biological activity. The primary target of methotrexate and its analogues is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.
Dihydrofolate Reductase (DHFR) Inhibition
The this compound series demonstrates potent inhibition of DHFR. However, there is a slight decrease in affinity with an increasing number of lysine residues.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition by this compound Analogues
| Compound | Relative DHFR Affinity (compared to MTX) |
| Methotrexate (MTX) | 1 |
| Mono-lysine MTX | ~3-fold less potent |
| Di-lysine MTX | ~3-fold less potent |
| Tri-lysine MTX | ~3-fold less potent |
Data summarized from Rosowsky et al., 1984.[2]
Cytotoxicity
The cytotoxicity of the this compound series has been evaluated in various cancer cell lines, including L1210 murine leukemia and H35 rat hepatoma cells. A significant decrease in cytotoxicity is observed with the addition of lysine residues, which is attributed to reduced cellular uptake due to the increased positive charge.
Table 2: Cytotoxicity of this compound Analogues
| Compound | L1210 Murine Leukemia (Relative Toxicity to MTX) | H35 Rat Hepatoma (Relative Toxicity to MTX) | H35R0.3 (MTX-resistant) (Relative Toxicity to MTX) |
| Methotrexate (MTX) | 1 | 1 | 1 |
| Mono-lysine MTX | Up to 120-fold less toxic | 40 to 60-fold less toxic | 3 to 7-fold less toxic |
| Di-lysine MTX | Up to 120-fold less toxic | 40 to 60-fold less toxic | 3 to 7-fold less toxic |
| Tri-lysine MTX | Up to 120-fold less toxic | 40 to 60-fold less toxic | 3 to 7-fold less toxic |
Data summarized from Rosowsky et al., 1984.[2]
In Vivo Antitumor Activity
The in vivo efficacy of the this compound series was assessed in a murine model of L1210 leukemia.
Table 3: In Vivo Antitumor Activity of this compound Analogues against L1210 Leukemia
| Compound | Dose | Increase in Life Span (ILS) |
| Methotrexate (MTX) | 0.5 mg/kg | 100% |
| Mono-, Di-, and Tri-lysine MTX | 40 mg/kg | 80-100% |
Data summarized from Rosowsky et al., 1984.[2]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle:
The inhibition of DHFR is determined by spectrophotometrically measuring the decrease in the rate of NADPH oxidation to NADP+ in the presence of the inhibitor. The reaction follows the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).
Protocol:
-
A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.5), NADPH, and purified DHFR enzyme.
-
The this compound analogue (inhibitor) at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate, dihydrofolate.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.
Cytotoxicity Assay (L1210 Murine Leukemia Cells)
Principle:
The cytotoxicity of the this compound analogues is determined by measuring the inhibition of cell growth and proliferation of L1210 cells in culture.
Protocol:
-
L1210 cells are seeded in 96-well plates at a specific density in a suitable culture medium.
-
The cells are exposed to a range of concentrations of the this compound analogues and a control (methotrexate).
-
The plates are incubated for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.
-
The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vivo Antitumor Activity (L1210 Leukemic Mouse Model)
Principle:
The antitumor efficacy of the this compound analogues is evaluated by their ability to prolong the survival of mice bearing L1210 leukemia.
Protocol:
-
Female mice are inoculated intraperitoneally with a known number of L1210 leukemia cells.
-
Treatment with the this compound analogues or methotrexate (control) is initiated 24 hours after tumor cell inoculation.
-
The compounds are administered via a specific route (e.g., intraperitoneal injection) and schedule (e.g., twice daily for 10 days).
-
The mice are monitored daily, and the date of death is recorded.
-
The mean survival time of the treated groups is compared to that of the untreated control group.
-
The increase in life span (ILS) is calculated as a percentage: ILS (%) = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.
Signaling Pathway and Logical Relationships
The primary mechanism of action of the this compound series is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This pathway is essential for the synthesis of nucleotides, which are required for DNA replication and cell division.
Caption: Dihydrofolate Reductase (DHFR) Inhibition by this compound.
The diagram above illustrates the central role of DHFR in converting dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step for nucleotide synthesis and subsequent DNA replication. The this compound series of compounds act as inhibitors of DHFR, thereby disrupting this pathway and leading to a cytotoxic effect on rapidly dividing cancer cells.
Caption: Effect of Lysine Conjugation on this compound Cytotoxicity.
This diagram illustrates the inverse relationship between the number of conjugated lysine residues and the cytotoxicity of the this compound analogues. As the number of positively charged lysine groups increases, the cellular uptake of the drug decreases, leading to reduced cytotoxic activity.
References
An In-depth Technical Guide on MTX-23 as a PROTAC for AR-V7 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MTX-23, a Proteolysis Targeting Chimera (PROTAC), designed for the targeted degradation of the androgen receptor splice variant 7 (AR-V7) and full-length androgen receptor (AR-FL). This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to AR-V7 and the Role of this compound
Persistent androgen receptor (AR) signaling is a primary driver of prostate cancer.[1] A significant challenge in the treatment of castration-resistant prostate cancer (CRPC) is the emergence of AR splice variants, most notably AR-V7.[2][3] AR-V7 lacks the ligand-binding domain (LBD), the target of conventional anti-androgen therapies like enzalutamide, rendering it constitutively active and driving tumor progression.[1][2]
This compound is an AR-based PROTAC developed to overcome this resistance mechanism. It is a heterobifunctional molecule designed to simultaneously bind to the DNA binding domain (DBD) of both AR-V7 and AR-FL, and recruit an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of both AR-V7 and AR-FL, offering a promising therapeutic strategy for CRPC.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key degradation and cell-based activity metrics.
Table 1: Degradation Potency of this compound
| Target Protein | Cell Line | DC50 (μmol/L) | Reference |
| AR-V7 | 22Rv1 | 0.37 | |
| AR-FL | 22Rv1 | 2 |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration | Time | Reference |
| Cell Proliferation | 22Rv1 | Inhibition | Starting at 0.01 μmol/L | 6 days | |
| Apoptosis (Annexin V) | 22Rv1 | Induction | 1 μmol/L | As early as 3 hours | |
| Tumor Growth (in vivo) | 22Rv1-EnzR xenografts | Inhibition | 2.5 mg/mL (intratumor) | Not Specified |
Mechanism of Action and Signaling Pathways
This compound operates through the ubiquitin-proteasome system. It acts as a molecular bridge, bringing the target proteins (AR-V7 and AR-FL) into close proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of the AR proteins, marking them for degradation by the 26S proteasome.
The degradation of AR-V7 and AR-FL by this compound disrupts the downstream signaling pathways that promote prostate cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize this compound, adapted from standard procedures.
This protocol is for assessing the dose-dependent degradation of AR-V7 and AR-FL in prostate cancer cell lines following this compound treatment.
1. Cell Culture and Treatment:
-
Culture 22Rv1 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 μM) for 24 hours.
2. Protein Lysate Preparation:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% Tris-glycine polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR-V7, AR (total), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the DC50 value.
This protocol is to confirm the interaction between AR-V7/AR-FL, this compound, and the VHL E3 ligase.
1. Cell Lysate Preparation:
-
Treat 22Rv1 cells with this compound (e.g., 1 μM) and a proteasome inhibitor like MG132 for a specified time (e.g., 4-6 hours) to stabilize the complex.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads.
2. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the VHL E3 ligase or total AR overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads and wash them three to five times with Co-IP lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against AR-V7, AR-FL, and VHL to detect the co-precipitated proteins.
This assay measures the effect of this compound on the metabolic activity of prostate cancer cells as an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Seed prostate cancer cells (e.g., 22Rv1, LNCaP) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
2. Assay Procedure (MTS Example):
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
3. Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Experimental Workflow Visualization
The characterization of a novel PROTAC like this compound follows a logical progression from initial binding and degradation assessment to cellular and in vivo efficacy studies.
Conclusion
This compound represents a significant advancement in the development of therapeutics for castration-resistant prostate cancer. By effectively inducing the degradation of both AR-FL and the resistant AR-V7 variant, this compound has demonstrated the potential to overcome a key mechanism of treatment failure. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to advance this and similar targeted protein degradation strategies. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
MTX-23: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target binding and selectivity profile of MTX-23, a novel Proteolysis Targeting Chimera (PROTAC). The information presented herein is intended to support further research and development efforts in the field of targeted protein degradation, particularly in the context of castration-resistant prostate cancer (CRPC).
Introduction
This compound is a heterobifunctional small molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. It represents a promising therapeutic strategy for diseases driven by aberrant protein function, such as cancer. This document details the molecular interactions, quantitative binding affinities, and the selectivity profile of this compound, providing a comprehensive resource for the scientific community.
Target Engagement and Mechanism of Action
This compound is engineered to simultaneously engage two key proteins: the target protein for degradation and an E3 ubiquitin ligase. This dual binding initiates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.
Target Protein: Androgen Receptor (AR)
The primary target of this compound is the Androgen Receptor (AR), a crucial driver of prostate cancer. Uniquely, this compound binds to the DNA binding domain (DBD) of the AR.[1][2][3][4][5] This is a significant feature as it allows this compound to target both the full-length AR (AR-FL) and splice variants that lack the ligand-binding domain (LBD), such as AR-V7, a key player in the development of resistance to conventional anti-androgen therapies.
E3 Ligase Recruitment
This compound incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . By recruiting VHL, this compound facilitates the formation of a ternary complex between the AR, this compound, and the VHL E3 ligase.
Signaling Pathway
The mechanism of action of this compound involves hijacking the cell's natural protein disposal machinery. The formation of the AR-MTX-23-VHL ternary complex leads to the polyubiquitination of the AR. This process is inhibited by proteasome inhibitors like MG132 and epoxomicin, as well as the VHL-specific inhibitor VH298, confirming the crucial roles of the proteasome and the VHL E3 ligase in the degradation process.
Quantitative Binding and Degradation Data
The efficacy of this compound in degrading its target proteins has been quantified through various cellular assays. The key metric for a PROTAC is the DC50, which represents the concentration of the compound required to induce 50% degradation of the target protein.
| Target Protein | DC50 (µmol/L) | Cell Line |
| AR-V7 | 0.37 | 22Rv1 |
| AR-FL | 2 | 22Rv1 |
| Table 1: Degradation Potency of this compound. |
Notably, this compound demonstrates a preferential degradation of the AR-V7 splice variant over the full-length protein.
Selectivity Profile
The selectivity of a therapeutic agent is paramount to its safety and efficacy. This compound has been evaluated for its selectivity against other nuclear hormone receptors and in different cellular contexts.
Receptor Selectivity
Immunoblotting experiments have shown that this compound does not affect the protein levels of the Glucocorticoid Receptor (GR), Progesterone Receptor (PR), or Estrogen Receptor α (ERα) at concentrations effective for AR degradation.
| Off-Target Receptor | Effect on Protein Level |
| Glucocorticoid Receptor (GR) | No significant change |
| Progesterone Receptor (PR) | No significant change |
| Estrogen Receptor α (ERα) | No significant change |
| Table 2: Receptor Selectivity of this compound. |
Cell Line Selectivity
The anti-proliferative effects of this compound are specific to androgen-responsive prostate cancer cells. The compound shows minimal to no effect on AR-negative prostate cancer cell lines, highlighting its on-target activity.
| Cell Line | AR Status | Effect of this compound |
| 22Rv1 | Positive | Inhibition of proliferation, increased apoptosis |
| LNCaP | Positive | Inhibition of proliferation |
| VCaP | Positive | Inhibition of proliferation |
| DU145 | Negative | No significant effect |
| PC3 | Negative | No significant effect |
| Table 3: Cell Line Selectivity of this compound. |
Experimental Protocols
The following sections outline the general methodologies used to characterize the binding and selectivity of this compound.
Immunoblotting for Protein Degradation
This assay is used to determine the extent of target protein degradation following treatment with this compound.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., 22Rv1) are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (AR-V7, AR-FL) and off-target proteins (GR, PR, ERα), as well as a loading control (e.g., β-actin). This is followed by incubation with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The DC50 values are calculated by plotting the percentage of protein remaining against the log concentration of this compound.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells.
-
Cell Seeding: Cells (e.g., 22Rv1, DU145) are seeded in multi-well plates at a low density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of this compound concentrations.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for cell division.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated to determine the concentration that inhibits cell growth by 50% (IC50).
E3 Ligase and Proteasome Inhibition Assays
These experiments confirm the mechanism of action of this compound.
-
Pre-treatment with Inhibitors: Cells are pre-treated with a proteasome inhibitor (e.g., MG132) or an E3 ligase inhibitor (e.g., VH298) for a short period (e.g., 2 hours).
-
This compound Treatment: this compound is then added to the culture medium, and the cells are incubated for a further period (e.g., 24 hours).
-
Protein Degradation Analysis: The level of AR degradation is assessed by immunoblotting as described in section 5.1. A rescue of AR degradation in the presence of the inhibitor confirms the involvement of the proteasome or the specific E3 ligase.
Conclusion
This compound is a potent and selective degrader of the Androgen Receptor, including the clinically relevant AR-V7 splice variant. Its unique mechanism of targeting the AR's DNA binding domain and recruiting the VHL E3 ligase provides a promising avenue for overcoming resistance to current anti-androgen therapies. The data presented in this guide underscore the potential of this compound as a valuable research tool and a lead compound for the development of novel therapeutics for castration-resistant prostate cancer.
References
The Role of MTX-23 in Androgen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistance to second-line antiandrogen therapies in castration-resistant prostate cancer (CRPC) is a significant clinical challenge, often driven by the emergence of androgen receptor (AR) splice variants, most notably AR-V7. MTX-23, a novel Proteolysis Targeting Chimera (PROTAC), has been developed to address this challenge by inducing the degradation of both full-length androgen receptor (AR-FL) and the constitutively active AR-V7 splice variant. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its role in androgen receptor signaling.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate AR-FL and AR-V7.[1][2] Unlike traditional androgen receptor inhibitors that target the ligand-binding domain (LBD), this compound targets the DNA-binding domain (DBD) of the androgen receptor.[3][4] This is a critical distinction, as AR-V7 lacks the LBD, rendering LBD-targeted therapies ineffective.[3] this compound consists of a ligand that binds to the AR DBD, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of the AR proteins, marking them for degradation by the proteasome.
Mechanism of Action
The mechanism of action of this compound involves the following key steps:
-
Binding to AR and VHL: this compound simultaneously binds to the DNA-binding domain (DBD) of both AR-FL and AR-V7, and to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
Formation of a Ternary Complex: This dual binding brings the AR protein and the E3 ligase into close proximity, forming a ternary complex (AR-MTX-23-VHL).
-
Polyubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the AR protein, creating a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels.
-
Inhibition of AR Signaling: By degrading both AR-FL and the constitutively active AR-V7, this compound effectively shuts down androgen receptor signaling, leading to the inhibition of prostate cancer cell proliferation and the induction of apoptosis.
Quantitative Data
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: Degradation Potency of this compound
| Target Protein | Cell Line | DC50 (μmol/L) | Reference(s) |
| AR-V7 | 22Rv1 | 0.37 | |
| AR-FL | 22Rv1 | 2.0 |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Description | Effect of this compound (1 μmol/L) | Reference(s) |
| 22Rv1 | AR-positive, SAT-resistant | Decreased proliferation | |
| LNCaP | AR-positive, androgen-sensitive | Decreased proliferation | |
| VCaP | AR-positive, androgen-sensitive | Decreased proliferation | |
| PC3 | AR-negative | No significant effect | |
| DU145 | AR-negative | No significant effect |
SAT: Second-line antiandrogen therapy.
Table 3: In Vivo Efficacy of this compound
| Mouse Model | Treatment | Outcome | Reference(s) |
| 22Rv1-EnzR Xenograft | Intratumoral injection of this compound (2.5 mg/mL) | Significantly decreased tumor growth | |
| 22Rv1-EnzR Xenograft | Oral administration of this compound (8.3 mg/kg) | Significantly decreased tumor growth |
22Rv1-EnzR: Enzalutamide-resistant 22Rv1 cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Culture and Establishment of Resistant Cell Lines
-
Cell Lines: Human prostate cancer cell lines 22Rv1, LNCaP, VCaP, PC3, and DU145 are commonly used.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Resistant Cells: To establish resistance to second-line antiandrogen therapies, cell lines like LNCaP, VCaP, and 22Rv1 are treated with agents such as abiraterone, apalutamide, enzalutamide, and darolutamide for three to six months.
Immunoblotting for Protein Degradation
-
Cell Lysis: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). Subsequently, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against AR-FL, AR-V7, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein levels.
Cell Proliferation Assay
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: The following day, cells are treated with increasing concentrations of this compound or vehicle control.
-
Proliferation Measurement: After a specified incubation period (e.g., 6 days), cell proliferation is assessed using assays such as the WST-1 or MTT assay, which measure metabolic activity as an indicator of cell viability. Absorbance is read using a microplate reader.
Apoptosis Assays
-
Annexin V Staining: Apoptosis can be detected by staining cells with Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Stained cells can be visualized by fluorescence microscopy or quantified by flow cytometry.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Ubiquitination Assay
-
Proteasome Inhibition: To detect the ubiquitination of AR, cells are pretreated with a proteasome inhibitor (e.g., MG132) to prevent the degradation of polyubiquitinated proteins.
-
Immunoprecipitation: Following treatment with this compound, cell lysates are subjected to immunoprecipitation using an antibody against ubiquitin.
-
Immunoblotting: The immunoprecipitated proteins are then analyzed by immunoblotting using antibodies against AR-FL and AR-V7 to detect the presence of polyubiquitinated AR species.
Conclusion
This compound represents a promising therapeutic strategy for castration-resistant prostate cancer, particularly in cases of resistance to current antiandrogen therapies. Its unique mechanism of targeting the DNA-binding domain of the androgen receptor allows it to effectively induce the degradation of both full-length AR and the problematic AR-V7 splice variant. The preclinical data strongly support its potential to inhibit tumor growth and overcome drug resistance. Further investigation and clinical development of this compound and similar AR-degrading PROTACs are warranted.
References
- 1. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]
MTX-23: A Novel Proteolysis-Targeting Chimera for the Degradation of Androgen Receptor and its Splice Variants in Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and effects of MTX-23 on prostate cancer cell lines. This compound is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both full-length androgen receptor (AR-FL) and its splice variant, AR-V7. The emergence of AR-V7 is a significant mechanism of resistance to second-line antiandrogen therapies in castration-resistant prostate cancer (CRPC). This document details the quantitative effects of this compound, outlines the experimental protocols used to determine its efficacy, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound operates on the principle of targeted protein degradation. As a PROTAC, it is a heterobifunctional molecule with two key binding domains. One end of this compound binds to the DNA binding domain (DBD) of the androgen receptor, allowing it to target both AR-FL and the ligand-binding domain-lacking AR-V7.[1][2][3] The other end of this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This simultaneous binding forms a ternary complex, bringing the AR proteins into close proximity with the E3 ligase. This proximity facilitates the poly-ubiquitination of AR-FL and AR-V7, marking them for degradation by the cell's native protein disposal system, the proteasome. This degradation of key drivers of prostate cancer growth leads to the inhibition of cellular proliferation and the induction of apoptosis.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified through various in vitro experiments, primarily focusing on its ability to degrade its target proteins and its subsequent effects on cell viability and apoptosis.
Table 1: Degradation Efficiency (DC50) of this compound in 22Rv1 Cells
The 50% degradation concentration (DC50) represents the concentration of this compound required to degrade half of the target protein population. Immunoblot analysis demonstrated that this compound is a potent degrader of both AR-V7 and AR-FL, with a notable preference for the splice variant.
| Target Protein | DC50 Value (µmol/L) |
| AR-V7 | 0.37 |
| AR-FL | 2.0 |
Table 2: Effect of this compound on Prostate Cancer Cell Line Proliferation
This compound's antiproliferative effects are specific to androgen-responsive prostate cancer cells. AR-negative cell lines are not significantly affected, highlighting the on-target activity of the compound.
| Cell Line | AR Status | Effect of this compound (1 µmol/L for 6 days) |
| 22Rv1 | Positive | Decreased cellular proliferation |
| LNCaP | Positive | Decreased cellular proliferation |
| VCaP | Positive | Decreased cellular proliferation |
| PC-3 | Negative | Not significantly affected |
| DU145 | Negative | Not significantly affected |
This effect was also observed in cell lines resistant to second-line antiandrogen therapies (abiraterone, enzalutamide, apalutamide, and darolutamide).
Table 3: Induction of Apoptosis by this compound in 22Rv1 Cells
This compound treatment leads to programmed cell death in androgen-responsive prostate cancer cells.
| Assay | Concentration & Time | Observation |
| Annexin V | 1 µmol/L | Apoptosis detected as early as 3 hours after exposure. |
| TUNEL Assay | 1 µmol/L | Confirmed induction of apoptosis. |
| LDH Assay | 1 µmol/L for 24 hours | No significant increase in LDH activity, indicating a lack of non-specific cytotoxic activity. |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Cell Lines and Culture
-
Cell Lines: Androgen-responsive (22Rv1, LNCaP, VCaP) and androgen-negative (DU145, PC-3) human prostate cancer cell lines were utilized.
-
Culture Conditions: Cells were cultured in appropriate media. For studies on resistant cells, cell lines were treated with FDA-approved second-line antiandrogen agents (abiraterone, enzalutamide, apalutamide, darolutamide) for three to six months to establish resistant sub-lines.
Immunoblotting (Western Blot)
-
Purpose: To detect and quantify protein levels of AR-FL and AR-V7 following this compound treatment and to confirm the mechanism of degradation.
-
Protocol:
-
Cells (e.g., 22Rv1) were treated with varying concentrations of this compound for 24 hours.
-
To confirm the degradation pathway, cells were pretreated for 2 hours with either a proteasome inhibitor (MG132 or epoxomicin) or an E3 ligase inhibitor (VH298, a VHL-specific inhibitor) before this compound exposure.
-
Cell lysates were harvested, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with primary antibodies specific for AR-FL and AR-V7. Other proteins like GR, PR, and ERα were also probed to check for specificity.
-
Blots were incubated with secondary antibodies and visualized. Protein bands were quantified to determine DC50 values.
-
Ubiquitination Assay
-
Purpose: To directly demonstrate the poly-ubiquitination of AR-FL and AR-V7 induced by this compound.
-
Protocol:
-
22Rv1 cells were pretreated with the proteasome inhibitor MG132 for 2 hours to allow ubiquitinated proteins to accumulate.
-
Cells were then treated with 1 µmol/L this compound for various time points (e.g., 6 and 24 hours).
-
Cell lysates were harvested, and an immunoprecipitation was performed using an antibody against ubiquitin.
-
The immunoprecipitated proteins were then analyzed by immunoblotting using primary antibodies for AR-V7 or AR-FL.
-
Cell Proliferation Assay
-
Purpose: To measure the effect of this compound on the growth of prostate cancer cell lines.
-
Protocol:
-
Prostate cancer cells were seeded in 96-well plates.
-
Cells were treated with this compound at various concentrations. For long-term effects, treatment was carried out for 6 days.
-
Cell proliferation or viability was measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Apoptosis Assays
-
Purpose: To determine if the reduction in cell proliferation is due to the induction of apoptosis.
-
Annexin V Staining:
-
22Rv1 cells were treated with 1 µmol/L of this compound for specified time points (e.g., starting at 3 hours).
-
Cells were stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis.
-
Stained cells were visualized using fluorescence microscopy.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
22Rv1 cells were treated with this compound.
-
A TUNEL assay was performed to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Summary of Cellular Effects
The experimental data converge to a clear logical relationship: this compound's ability to degrade AR-FL and AR-V7 is the direct cause of its anti-cancer effects in androgen-responsive prostate cancer cells. This relationship underscores its potential as a targeted therapeutic.
Conclusion
This compound is a highly effective PROTAC that induces the degradation of both full-length androgen receptor and the clinically significant AR-V7 splice variant. Its mechanism of action is specific, relying on the recruitment of the VHL E3 ubiquitin ligase to the AR's DNA binding domain. This targeted degradation translates to potent anti-proliferative and pro-apoptotic activity in androgen-responsive prostate cancer cell lines, including those that have developed resistance to current standard-of-care antiandrogen therapies. The data strongly suggest that this compound is a promising novel therapeutic agent that may be effective against SAT-resistant castration-resistant prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. This compound | AR PROTAC | Probechem Biochemicals [probechem.com]
MTX-23: A Technical Guide to its Molecular Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the molecular and pharmacological properties of MTX-23, a novel small molecule engineered for targeted protein degradation. This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. This guide consolidates key quantitative data, outlines its mechanism of action, and provides detailed experimental protocols relevant to its study.
Molecular Profile and Physicochemical Properties
This compound is a hetero-bifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system.[1] Its core physicochemical properties are summarized below.
| Property | Value | Source |
| Compound Name | This compound | MedchemExpress, Adooq Bioscience |
| Synonym(s) | PROTAC AR-V7 degrader-2 | MedchemExpress, Adooq Bioscience[2][3] |
| Molecular Formula | C₄₃H₅₃F₂N₇O₇S₂ | Adooq Bioscience[2] |
| Molecular Weight | 882.05 g/mol | Adooq Bioscience, MedchemExpress[2] |
Mechanism of Action: Targeted Protein Degradation
This compound functions as a molecular bridge, connecting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Androgen Receptor (AR). Specifically, it targets the DNA binding domain (DBD) of AR, an approach that allows it to effectively bind and promote the degradation of both full-length AR (AR-FL) and clinically relevant splice variants like AR-V7, which lack the ligand-binding domain targeted by many standard-of-care antiandrogen therapies.
Once the ternary complex (this compound : AR : VHL) is formed, the VHL ligase polyubiquitinates the AR protein. This polyubiquitin chain acts as a signal for the proteasome, which recognizes and subsequently degrades the AR protein. This degradation-based mechanism offers a powerful alternative to simple inhibition and is effective against resistance mechanisms driven by AR overexpression or mutations.
In Vitro Potency and Cellular Activity
This compound demonstrates potent and specific degradation of AR proteins, leading to significant anti-proliferative effects in relevant cancer cell lines.
The efficacy of this compound is quantified by its 50% degradation concentration (DC₅₀), which is the concentration required to reduce the target protein level by half. Studies have shown that this compound is more potent at degrading the AR-V7 splice variant than the full-length protein.
| Target Protein | Cell Line | DC₅₀ (µmol/L) | Source |
| AR-V7 | 22Rv1 | 0.37 | Mol Cancer Ther (2020) |
| AR-FL | 22Rv1 | 2.0 | Mol Cancer Ther (2020) |
This compound effectively inhibits the growth of androgen-responsive prostate cancer cells, including those resistant to second-generation antiandrogens. Its activity is highly specific to cells expressing the Androgen Receptor.
| Cell Line | Phenotype | Activity | Source |
| 22Rv1 | AR-positive, Enzalutamide-Resistant | Proliferation inhibited starting at 0.01 µmol/L. | Mol Cancer Ther (2020) |
| LNCaP | AR-positive, Androgen-Sensitive | Proliferation inhibited. | Mol Cancer Ther (2020) |
| VCaP | AR-positive, Androgen-Sensitive | Proliferation inhibited. | Mol Cancer Ther (2020) |
| DU145 | AR-negative | Not significantly affected. | Mol Cancer Ther (2020) |
| PC3 | AR-negative | Not significantly affected. | Mol Cancer Ther (2020) |
| 22Rv1 | AR-positive | Apoptosis induced via Annexin-V staining increase. | Mol Cancer Ther (2020) |
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound.
This protocol describes the process for quantifying the degradation of AR-V7 and AR-FL in a prostate cancer cell line.
1. Cell Culture and Treatment:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 2, 5, 10 µmol/L) for 24 hours.
2. Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize protein samples to equal concentrations and denature by boiling with Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR (recognizing both FL and V7) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize protein bands using an ECL chemiluminescence substrate and an imaging system.
4. Densitometry and Analysis:
-
Quantify band intensity using imaging software (e.g., ImageJ).
-
Normalize the intensity of AR bands to the corresponding loading control.
-
Plot the normalized protein levels against the log concentration of this compound and fit a dose-response curve to calculate the DC₅₀ value.
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
1. Cell Seeding:
-
Seed prostate cancer cells (e.g., 22Rv1, LNCaP, DU145) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 4-6 days at 37°C in a 5% CO₂ incubator.
3. Viability Measurement:
-
Equilibrate the plate and a commercial viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log concentration of this compound and calculate the GI₅₀ (concentration for 50% growth inhibition).
References
An In-depth Technical Guide to MTX-23 and its Interaction with the VHL E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MTX-23, a Proteolysis Targeting Chimera (PROTAC), and its mechanism of action involving the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is a novel therapeutic agent designed to induce the degradation of specific target proteins implicated in cancer, particularly the androgen receptor (AR) and its splice variants. This document details the molecular characteristics of this compound, its interaction with the VHL E3 ligase complex, and the subsequent ubiquitination and degradation of AR and its splice variant AR-V7. Furthermore, this guide presents quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key molecular and cellular processes.
Introduction to this compound
This compound is a heterobifunctional small molecule that operates on the principle of targeted protein degradation.[1][2] It is designed to simultaneously bind to the VHL E3 ubiquitin ligase and the DNA binding domain (DBD) of the androgen receptor (AR).[1] This dual binding facilitates the formation of a ternary complex, bringing the AR in close proximity to the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Notably, this compound is effective against both the full-length androgen receptor (AR-FL) and its splice variant AR-V7, which is often associated with resistance to conventional antiandrogen therapies in castration-resistant prostate cancer (CRPC).
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2488296-74-6 |
| Molecular Formula | C₄₃H₅₃F₂N₇O₇S₂ |
| Molecular Weight | 882.05 g/mol |
The VHL E3 Ligase Complex
The Von Hippel-Lindau (VHL) protein is a crucial component of a multi-subunit E3 ubiquitin ligase complex. This complex, often referred to as the VCB complex, consists of VHL, Elongin B, and Elongin C. The VHL protein itself acts as the substrate recognition subunit, responsible for binding to specific target proteins destined for ubiquitination. Under normal physiological conditions, the VHL complex plays a critical role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation in the presence of oxygen. PROTACs like this compound hijack this natural cellular process to degrade neo-substrates, in this case, the androgen receptor.
Mechanism of Action: this compound Mediated AR Degradation
The therapeutic action of this compound is a multi-step process initiated by the formation of a ternary complex between the VHL E3 ligase, this compound, and the target androgen receptor protein.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its ability to induce the degradation of AR-V7 and AR-FL and inhibit the proliferation of prostate cancer cells.
Table 1: Degradation Concentration (DC₅₀) of this compound
| Target Protein | Cell Line | DC₅₀ (µM) |
| AR-V7 | 22Rv1 | 0.37 |
| AR-FL | 22Rv1 | 2.0 |
Table 2: Proliferation Inhibition by this compound
| Cell Line | Description | Effect of this compound (1 µM for 6 days) |
| LNCaP | Androgen-responsive prostate cancer | Decreased proliferation |
| VCaP | Androgen-responsive prostate cancer | Decreased proliferation |
| 22Rv1 | Androgen-responsive prostate cancer | Decreased proliferation |
| PC3 | AR-negative prostate cancer | Not affected |
| DU145 | AR-negative prostate cancer | Not affected |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Western Blotting for AR Degradation
This protocol is used to quantify the reduction in AR-V7 and AR-FL protein levels following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, VCaP)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-AR-V7, Anti-AR (for AR-FL), Anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a serial dilution of this compound for 24 hours.
-
Protein Extraction: Wash cells with PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Measure protein concentration using the BCA assay.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate DC₅₀ values using non-linear regression.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 6 days).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
In Vitro Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of the androgen receptor.
Materials:
-
22Rv1 cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors
-
Antibodies for immunoprecipitation (Anti-AR or Anti-Ubiquitin)
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (Anti-Ubiquitin and Anti-AR)
Procedure:
-
Cell Treatment: Treat 22Rv1 cells with this compound and MG132 for several hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein (AR) or ubiquitinated proteins using the respective antibodies.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting. Probe the membrane with an anti-ubiquitin antibody (if AR was immunoprecipitated) or an anti-AR antibody (if ubiquitin was immunoprecipitated) to visualize the polyubiquitin chains on the androgen receptor.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by the androgen receptor, particularly those that have developed resistance to standard antiandrogen therapies. By co-opting the VHL E3 ligase, this compound effectively induces the degradation of both full-length AR and the problematic AR-V7 splice variant. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop this and similar targeted protein degradation therapies.
References
Methodological & Application
MTX-23 In Vitro Assay for Androgen Receptor Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-23 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] Unlike traditional inhibitors that only block the function of a target protein, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. This compound accomplishes this by simultaneously binding to the DNA binding domain (DBD) of the Androgen Receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This proximity-induced ubiquitination marks the AR protein for degradation by the 26S proteasome, leading to a reduction in total AR protein levels.
This application note provides detailed protocols for in vitro assays to characterize the activity of this compound in prostate cancer cell lines, focusing on its ability to induce the degradation of both full-length AR (AR-FL) and the clinically relevant splice variant AR-V7. These protocols cover the assessment of AR degradation, the functional consequences on cell viability and apoptosis, and the investigation of the underlying molecular mechanisms.
Mechanism of Action of this compound
This compound functions as a molecular bridge, bringing the AR protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome.
Figure 1: this compound signaling pathway for AR degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (AR-FL) | 22Rv1 | 2 µM | |
| DC₅₀ (AR-V7) | 22Rv1 | 0.37 µM | |
| Table 1: Degradation Potency of this compound. |
| Assay | Cell Line | This compound Concentration | Incubation Time | Result | Reference |
| Cell Viability | 22Rv1 | 0-20 µM | 4 days | Dose-dependent inhibition of cell growth | |
| Apoptosis (Annexin V) | 22Rv1 | 1 µM | 0-48 hours | Induction of apoptosis | |
| Western Blot (AR-V7) | 22Rv1 | 10 µM | 4 days | Reduction in AR-V7 protein levels | |
| Table 2: Summary of this compound In Vitro Activity. |
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound on AR degradation and cellular function.
References
- 1. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing MTX-23 in Enzalutamide-Resistant Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a second-generation androgen receptor (AR) antagonist that has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance, often driven by mechanisms such as AR splice variant expression (e.g., AR-V7) and AR gene amplifications, remains a major clinical challenge. MTX-23 is a potent proteolysis-targeting chimera (PROTAC) designed to overcome this resistance. It functions by inducing the degradation of both full-length AR (AR-FL) and the ligand-binding domain-truncated, constitutively active AR-V7. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in enzalutamide-resistant prostate cancer cell lines.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to the DNA-binding domain (DBD) of the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the polyubiquitination of both AR-FL and AR-V7, marking them for degradation by the proteasome.[2] This degradation of the target proteins inhibits AR signaling, leading to decreased proliferation and increased apoptosis in androgen-responsive prostate cancer cells, including those resistant to enzalutamide.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in enzalutamide-resistant prostate cancer cell lines.
Table 1: In Vitro Degradation Efficiency of this compound
| Target Protein | DC50 (µM) | Cell Line | Reference |
| AR-V7 | 0.37 | 22Rv1 | |
| AR-FL | 2 | 22Rv1 |
Table 2: Effect of this compound on Proliferation of Enzalutamide-Resistant Cell Lines
| Cell Line | This compound Concentration (µM) | Duration | Effect | Reference |
| Enzalutamide-Resistant LNCaP | 1 | 6 days | Decreased proliferation | |
| Enzalutamide-Resistant VCaP | 1 | 6 days | Decreased proliferation | |
| Enzalutamide-Resistant 22Rv1 | 1 | 6 days | Decreased proliferation |
Table 3: In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Model
| Xenograft Model | Treatment | Duration | Effect | Reference |
| Enzalutamide-Resistant 22Rv1 (22Rv1-EnzR) | This compound (2.5 mg/mL intratumoral injection) + Enzalutamide (10 mg/mL) | 5 weeks | Significantly decreased tumor growth |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound in enzalutamide-resistant cell lines are provided below.
Protocol 1: Generation of Enzalutamide-Resistant Prostate Cancer Cell Lines
This protocol describes a common method for generating enzalutamide-resistant cell lines through continuous exposure to the drug.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, C4-2B)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Enzalutamide (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the parental prostate cancer cell line in their recommended growth medium.
-
Once the cells are stably growing, begin treatment with a low concentration of enzalutamide (e.g., 1 µM).
-
Continuously culture the cells in the presence of enzalutamide, gradually increasing the concentration over several months (e.g., from 1 µM to 10 µM).
-
Monitor the cells for the emergence of resistant clones that are able to proliferate in the presence of high concentrations of enzalutamide.
-
Once a resistant population is established (typically after 3-6 months), maintain the resistant cell line in a medium containing a constant concentration of enzalutamide (e.g., 10 µM) to preserve the resistant phenotype.
-
Characterize the resistant cell line by confirming their resistance to enzalutamide using a cell viability assay (see Protocol 2) and by assessing the expression of AR-FL and AR-V7 (see Protocol 3).
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol outlines the steps for assessing the effect of this compound on the viability of enzalutamide-resistant prostate cancer cells.
Materials:
-
Parental and enzalutamide-resistant prostate cancer cell lines
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the enzalutamide-resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blotting for AR-FL and AR-V7 Degradation
This protocol details the procedure for detecting the degradation of AR-FL and AR-V7 in enzalutamide-resistant cells following treatment with this compound.
Materials:
-
Enzalutamide-resistant prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR (N-terminal specific to detect both AR-FL and AR-V7), Anti-AR-V7 (specific to the C-terminal of AR-V7), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed enzalutamide-resistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of AR-FL and AR-V7 degradation.
Protocol 4: In Vivo Xenograft Study in Mice
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in an enzalutamide-resistant prostate cancer xenograft model. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Enzalutamide-resistant prostate cancer cells (e.g., 22Rv1-EnzR)
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of enzalutamide-resistant cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intratumoral, intraperitoneal, or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation, immunohistochemistry for proliferation and apoptosis markers).
Caption: General experimental workflow.
References
Application Notes and Protocols for MTX-23 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-23 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR), including both its full-length form (AR-FL) and the splice variant AR-V7.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to second-line antiandrogen therapies.[2][4] this compound functions by simultaneously binding to the DNA binding domain (DBD) of the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby tagging the AR protein for proteasomal degradation. Preclinical studies have demonstrated its efficacy in reducing prostate cancer cell proliferation and tumor growth in mouse xenograft models.
These application notes provide a summary of the available preclinical data and detailed protocols for the administration of this compound in mouse xenograft models based on published studies.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (AR-V7) | 22Rv1 | 0.37 µmol/L | |
| DC50 (AR-FL) | 22Rv1 | 2 µmol/L | |
| Effect | Androgen-responsive prostate cancer cells | Inhibition of cellular proliferation and increased apoptosis |
In Vivo Efficacy of this compound in Enzalutamide-Resistant 22Rv1 Xenograft Model
| Parameter | Treatment Group | Control Group | Duration | Outcome | Reference |
| Tumor Growth | This compound + Enzalutamide | Vehicle + Enzalutamide | 5 weeks | Significantly decreased tumor growth | |
| Body Weight | No significant impact | No significant impact | 5 weeks | Well-tolerated at the tested dose | |
| AR Protein Levels in Tumors | Significantly decreased AR-V7 and AR-FL | - | 5 weeks | Confirmed mechanism of action in vivo |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation in a mouse xenograft model.
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Experimental workflow for this compound efficacy testing in a mouse xenograft model.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an Enzalutamide-Resistant Prostate Cancer Xenograft Model
This protocol is based on the methodology described for testing this compound in an enzalutamide-resistant 22Rv1 (22Rv1-EnzR) human prostate cancer xenograft model.
1. Materials
-
Cell Line: 22Rv1-EnzR (enzalutamide-resistant human prostate cancer cell line).
-
Animals: Male nu/nu mice.
-
Reagents:
-
This compound.
-
Enzalutamide.
-
Vehicle for dissolving this compound and enzalutamide (specific vehicle composition should be optimized for solubility and biocompatibility).
-
Cell culture medium and supplements.
-
Matrigel or similar basement membrane matrix (optional, for enhancing initial tumor take).
-
-
Equipment:
-
Sterile cell culture hood.
-
Incubator (37°C, 5% CO2).
-
Hemocytometer or automated cell counter.
-
Syringes (e.g., 1 mL) and needles (e.g., 27-gauge).
-
Calipers for tumor measurement.
-
Animal balance.
-
Animal housing compliant with institutional guidelines.
-
2. Procedure
-
2.1. Cell Preparation:
-
Culture 22Rv1-EnzR cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Resuspend the cells in an appropriate volume of sterile, serum-free medium or phosphate-buffered saline (PBS), potentially mixed with Matrigel, to achieve the desired cell concentration for injection.
-
-
2.2. Tumor Implantation:
-
Subcutaneously inoculate the prepared 22Rv1-EnzR cells into the flank of each nu/nu mouse.
-
Monitor the animals regularly for tumor formation.
-
-
2.3. Study Initiation and Dosing:
-
Once tumors reach an average size of approximately 3 mm, randomize the mice into treatment and control groups (n=5 per group is a reported example).
-
Treatment Group: Administer daily intratumoral injections of 100 µL of a solution containing 2.5 mg/mL this compound and 10 mg/mL enzalutamide.
-
Control Group: Administer daily intratumoral injections of 100 µL of the vehicle containing 10 mg/mL enzalutamide only.
-
-
2.4. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) to calculate tumor volume. The formula (Length x Width2)/2 is commonly used.
-
Monitor the body weight of each animal at the same frequency to assess toxicity.
-
Continue the treatment and monitoring for a predefined period (e.g., 5 weeks).
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor tissue can be processed for further analysis, such as immunoblotting, to confirm the degradation of AR-V7 and AR-FL.
-
3. Data Analysis
-
Compare the tumor growth curves between the treatment and control groups.
-
Statistically analyze the differences in tumor volume and body weight.
-
Analyze protein levels from tumor lysates to validate the on-target effect of this compound.
Conclusion
The provided data and protocols offer a framework for the preclinical evaluation of this compound in mouse xenograft models of prostate cancer. The available evidence indicates that this compound effectively degrades AR-FL and AR-V7, leading to significant tumor growth inhibition in a model of therapy-resistant prostate cancer. These notes are intended to guide researchers in designing and executing further in vivo studies to explore the therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
Application Notes and Protocols for MTX-23 Treatment in 22Rv1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-23 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both full-length androgen receptor (AR-FL) and its splice variant AR-V7.[1][2][3][4] In castration-resistant prostate cancer (CRPC), the emergence of AR splice variants, particularly AR-V7, is a significant mechanism of resistance to second-line antiandrogen therapies. This compound offers a promising therapeutic strategy by targeting both forms of the androgen receptor for degradation. This document provides detailed protocols for the treatment of the 22Rv1 human prostate cancer cell line with this compound, covering cell viability, apoptosis, and protein degradation assays.
Mechanism of Action
This compound functions by simultaneously binding to the DNA binding domain (DBD) of the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination of AR-FL and AR-V7, marking them for subsequent degradation by the proteasome. This targeted protein degradation leads to the inhibition of AR signaling, resulting in decreased cell proliferation and induction of apoptosis in androgen-responsive prostate cancer cells like 22Rv1. The degradation of AR-V7 is reportedly more efficient than that of AR-FL.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. [PDF] Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy | Semantic Scholar [semanticscholar.org]
Application Note: Determination of MTX-23 Degradation Concentration 50 (DC50)
Audience: Researchers, scientists, and drug development professionals.
Introduction Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. MTX-23 is a novel PROTAC designed to induce the degradation of both full-length Androgen Receptor (AR-FL) and its splice variant, AR-V7, which is implicated in resistance to antiandrogen therapies in prostate cancer.[1][2][3] A critical parameter for characterizing the potency of a degrader like this compound is the Degradation Concentration 50 (DC50), defined as the concentration required to achieve 50% degradation of the target protein.[4] This document provides detailed protocols for determining the DC50 of this compound in a cellular context.
Key Performance Parameters: DC50 and Dmax
-
DC50 : The concentration of the degrader that induces 50% of the maximum possible degradation of the target protein. It is a key measure of the degrader's potency.
-
Dmax : The maximum percentage of the target protein that can be degraded by the PROTAC. This parameter reflects the efficacy of the degrader.
Data Presentation
The following table summarizes the experimentally determined DC50 values for this compound in the 22Rv1 prostate cancer cell line following a 24-hour treatment period.
| Compound | Target Protein | Cell Line | Treatment Duration | DC50 Value | Dmax | Method |
| This compound | AR-V7 | 22Rv1 | 24 hours | 0.37 µM | >50% | Immunoblot |
| This compound | AR-FL | 22Rv1 | 24 hours | 2.0 µM | >50% | Immunoblot |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound functions by forming a ternary complex between the target androgen receptor protein (AR-FL or AR-V7) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of the AR protein, marking it for subsequent degradation by the 26S proteasome.
Caption: this compound mediated degradation of Androgen Receptor (AR).
Experimental Workflow for DC50 Determination
The general workflow for determining the DC50 value involves treating cultured cells with a range of degrader concentrations, followed by quantification of the remaining target protein.
Caption: General experimental workflow for DC50 determination.
Experimental Protocols
Two common methods for quantifying protein degradation and determining DC50 are Western Blotting and In-Cell ELISA.
Protocol 1: DC50 and Dmax Determination by Western Blotting
Western blotting is a semi-quantitative method that provides information on protein size and abundance. Automated systems can enhance throughput and reproducibility.
Materials:
-
Cell Line: 22Rv1 (human prostate carcinoma)
-
Compound: this compound, dissolved in DMSO
-
Reagents: Cell culture medium (e.g., RPMI-1640 with 10% FBS), PBS, RIPA Lysis and Extraction Buffer, Protease Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli sample buffer.
-
Antibodies: Primary antibodies against AR-V7 and AR-FL, primary antibody for a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody.
-
Equipment: SDS-PAGE gels, PVDF membrane, electrophoresis and transfer apparatus, chemiluminescence substrate, imaging system.
Methodology:
-
Cell Seeding: Seed 22Rv1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from 0.001 µM to 10 µM. Include a vehicle control (DMSO only). Replace the medium in each well with the medium containing the respective this compound concentration.
-
Incubation: Incubate the cells for a predetermined time, typically 24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size and subsequently transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-AR and anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the image using a digital imaging system.
-
Quantify the band intensity for AR and the loading control using software like ImageJ.
-
Normalize the AR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining AR protein relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to calculate the DC50 and Dmax values.
-
Protocol 2: DC50 and Dmax Determination by In-Cell ELISA (ICE)
In-Cell ELISA is a high-throughput alternative for quantifying intracellular protein levels directly in microplates.
Materials:
-
Cell Line: 22Rv1
-
Compound: this compound, dissolved in DMSO
-
Reagents: Cell culture medium, PBS, 4% Paraformaldehyde (PFA) for fixation, 0.1% Triton X-100 for permeabilization, blocking buffer (e.g., 5% BSA in PBS).
-
Antibodies: Primary antibody against AR, HRP-conjugated secondary antibody.
-
Detection: TMB substrate, Stop Solution (e.g., 1N H₂SO₄).
-
Equipment: 96-well clear-bottom tissue culture plates, plate reader.
Methodology:
-
Cell Seeding and Treatment: Seed 22Rv1 cells in a 96-well plate at an appropriate density. Allow them to adhere overnight. Treat cells with a serial dilution of this compound and a vehicle control as described in the Western blot protocol.
-
Cell Fixation and Permeabilization:
-
After the 24-hour treatment, carefully remove the medium.
-
Fix the cells by adding 100 µL of 4% PFA to each well for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the wells three times with PBS.
-
-
Immunodetection:
-
Block the wells with 200 µL of blocking buffer for 1.5 hours at room temperature.
-
Incubate the wells with the primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate the wells with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the wells five times with PBS.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no primary antibody) from all readings.
-
Normalize the absorbance values to a cell staining dye (e.g., Janus Green) or a housekeeping protein to account for variations in cell number.
-
Calculate the percentage of remaining AR protein relative to the vehicle control.
-
Plot the data and determine the DC50 and Dmax values as described for the Western blot protocol.
-
Conclusion
The accurate and reproducible measurement of DC50 and Dmax is fundamental for the preclinical evaluation and optimization of PROTAC degraders like this compound. The Western blot protocol provides robust, specific data, while the In-Cell ELISA offers a higher-throughput option suitable for screening larger numbers of compounds or conditions. The choice of method will depend on the specific experimental goals, though results are often confirmed using orthogonal methods. These protocols provide a solid framework for researchers to characterize the potency and efficacy of this compound and other targeted protein degraders.
References
- 1. scite.ai [scite.ai]
- 2. [PDF] Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bmglabtech.com [bmglabtech.com]
Application of MTX-23 in Studying Therapeutic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic resistance is a significant challenge in cancer treatment, particularly in prostate cancer, where resistance to second-generation antiandrogen therapies is common. A key mechanism driving this resistance is the expression of androgen receptor (AR) splice variants, most notably AR splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain, rendering it insensitive to conventional AR antagonists. MTX-23 is a novel proteolysis-targeting chimera (PROTAC) designed to overcome this resistance mechanism. It is a bifunctional molecule that simultaneously binds to the DNA-binding domain of both full-length AR (AR-FL) and AR-V7, and recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This leads to the ubiquitination and subsequent proteasomal degradation of both AR-FL and AR-V7, offering a promising strategy to combat therapeutic resistance in prostate cancer.[1][4]
These application notes provide detailed protocols for utilizing this compound to study and overcome therapeutic resistance in cancer cell lines. The included methodologies cover the generation of resistant cell lines, assessment of cell viability and apoptosis, and confirmation of the mechanism of action through protein degradation and ubiquitination analysis.
Quantitative Data
The efficacy of this compound in degrading its target proteins is a critical parameter. The following table summarizes the 50% degradation concentration (DC50) values for this compound against AR-FL and AR-V7.
| Target Protein | DC50 (µM) | Cell Line | Reference |
| AR-V7 | 0.37 | 22Rv1 | |
| AR-FL | 2 | 22Rv1 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and a typical experimental workflow for its application in therapeutic resistance studies, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of AR-V7 Levels Following MTX-23 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Androgen Receptor splice variant 7 (AR-V7) protein levels in response to treatment with MTX-23, a proteolysis-targeting chimera (PROTAC). The protocols detailed below are intended for use by researchers in oncology, particularly those focused on prostate cancer and the development of novel therapeutics.
Introduction
Androgen Receptor (AR) signaling is a critical driver of prostate cancer progression. The emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain, is a major mechanism of resistance to second-generation antiandrogen therapies. This compound is a novel PROTAC designed to induce the degradation of both full-length AR (AR-FL) and AR-V7.[1][2] It functions by simultaneously binding the DNA-binding domain (DBD) of the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to poly-ubiquitination and subsequent proteasomal degradation of the AR proteins.[1][3] This document provides detailed protocols for cell culture, this compound treatment, and Western blot analysis to quantify the degradation of AR-V7.
Quantitative Data Summary
This compound has been shown to be a potent degrader of AR-V7. The following table summarizes the quantitative data regarding its efficacy.
| Compound | Target Protein | Cell Line | DC50 Value | Reference |
| This compound | AR-V7 | 22Rv1 | 0.37 µM | [2] |
| This compound | AR-FL | 22Rv1 | 2 µM |
Table 1: Degradation Potency of this compound. The 50% degradation concentration (DC50) of this compound for AR-V7 and full-length AR (AR-FL) in the 22Rv1 prostate cancer cell line after a 24-hour treatment.
Signaling Pathway and Mechanism of Action
Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound forms a ternary complex with AR-V7 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AR-V7, thereby inhibiting tumor cell proliferation.
Experimental Workflow
Figure 2: Western Blot Workflow. A step-by-step overview of the experimental procedure for analyzing AR-V7 protein levels following this compound treatment.
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol is optimized for the 22Rv1 human prostate carcinoma cell line, which endogenously expresses both AR-FL and AR-V7.
-
Materials:
-
22Rv1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
-
Procedure:
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested concentration range is 0.01 µM to 10 µM to observe a dose-dependent effect. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours). Poly-ubiquitination of AR-V7 can be detected as early as 6 hours after treatment.
-
2. Protein Extraction
-
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
-
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Store the protein extract at -80°C or proceed to protein quantification.
-
3. Western Blot Analysis of AR-V7
-
Materials:
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-AR-V7 specific antibody.
-
Loading control primary antibody: Anti-β-actin or Anti-GAPDH.
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel along with a protein ladder. Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-AR-V7 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): If necessary, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the AR-V7 band intensity to the corresponding loading control band intensity for each sample. Compare the normalized intensities of the this compound treated samples to the vehicle control to determine the extent of AR-V7 degradation.
-
Controls and Validation
To validate the mechanism of this compound-induced AR-V7 degradation, control experiments can be performed. Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) or a VHL E3 ligase inhibitor (e.g., VH298) for 2 hours prior to this compound treatment should block the degradation of AR-V7, which can be confirmed by Western blot.
References
Application Notes and Protocols for MTX-23 in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of MTX-23, a Proteolysis Targeting Chimera (PROTAC), for the inhibition of tumor growth. The following protocols and data are derived from preclinical studies on castration-resistant prostate cancer (CRPC) models and are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is a novel PROTAC designed to induce the degradation of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7, which are key drivers in the progression of CRPC.[1][2][3][4] Unlike traditional inhibitors that block the ligand-binding domain, this compound targets the DNA-binding domain (DBD) of the androgen receptor.[5] It functions by forming a ternary complex between the AR protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action makes this compound a promising therapeutic agent for cancers that have developed resistance to standard antiandrogen therapies.
Mechanism of Action: Signaling Pathway
This compound leverages the cell's own protein disposal machinery to eliminate key cancer-driving proteins. The diagram below illustrates the signaling pathway of this compound-mediated AR degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro and in vivo studies of this compound. This data highlights the potency and efficacy of this compound in degrading AR proteins and inhibiting tumor growth.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Degradation (DC50) | |||
| AR-V7 | 0.37 µmol/L | 22Rv1 | |
| AR-FL | 2 µmol/L | 22Rv1 | |
| In Vitro Proliferation Inhibition | |||
| Effective Concentration | Starts at 0.01 µmol/L | 22Rv1 | |
| In Vivo Dosage | |||
| Concentration | 2.5 mg/mL | Enzalutamide-resistant 22Rv1 (22Rv1-EnzR) xenograft | |
| Administration Volume | 100 µL | N/A | |
| Route of Administration | Intratumoral | N/A | |
| Dosing Frequency | Daily | N/A | |
| In Vivo Efficacy | |||
| Treatment Duration | 5 weeks | 22Rv1-EnzR xenograft | |
| Outcome | Significant decrease in tumor growth | 22Rv1-EnzR xenograft |
Experimental Protocols
This section provides a detailed protocol for an in vivo study to evaluate the efficacy of this compound in a subcutaneous xenograft model of castration-resistant prostate cancer.
Objective:
To assess the anti-tumor activity of this compound in an enzalutamide-resistant prostate cancer xenograft model.
Materials:
-
Compound: this compound
-
Cell Line: Enzalutamide-resistant 22Rv1 (22Rv1-EnzR) human prostate cancer cells
-
Animals: Male athymic nude mice (nu/nu), 6-8 weeks old
-
Vehicle: Appropriate vehicle for this compound and enzalutamide (e.g., DMSO, saline, polyethylene glycol)
-
Enzalutamide
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow Diagram:
Procedure:
-
Cell Culture: Culture 22Rv1-EnzR cells in appropriate media until a sufficient number of cells is reached for implantation.
-
Cell Implantation:
-
Harvest and resuspend the 22Rv1-EnzR cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach an average volume of approximately 100-150 mm³.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into two groups: a control group and a treatment group.
-
Treatment Group: Administer a daily intratumoral injection of 100 µL of 2.5 mg/mL this compound co-administered with 10 mg/mL enzalutamide.
-
Control Group: Administer a daily intratumoral injection of 100 µL of the vehicle co-administered with 10 mg/mL enzalutamide.
-
Continue treatment for 5 weeks.
-
-
Endpoint and Analysis:
-
At the end of the 5-week treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen or lysed immediately for subsequent protein analysis (e.g., Western blot to determine AR-FL and AR-V7 levels).
-
Analyze the data statistically to determine the significance of tumor growth inhibition between the treatment and control groups.
-
Safety and Handling
This compound is a research compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for castration-resistant prostate cancer by effectively degrading both AR-FL and AR-V7. The provided data and protocols offer a solid foundation for researchers to further investigate the in vivo efficacy and mechanism of action of this promising PROTAC molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy | Semantic Scholar [semanticscholar.org]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with MTX-23 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-23 is a novel Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR) and its splice variants, particularly AR-V7.[1][2][3] Androgen receptor signaling is a critical driver in the development and progression of prostate cancer.[4] The emergence of AR splice variants that lack the ligand-binding domain, such as AR-V7, is a major mechanism of resistance to second-line antiandrogen therapies.[1] this compound functions by simultaneously binding to the DNA binding domain (DBD) of the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby targeting the AR for ubiquitination and subsequent degradation by the proteasome.
These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using a colorimetric cell viability assay, such as the WST-1 or MTT assay. These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that acts as a bridge between the target protein (AR/AR-V7) and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome. This degradation leads to the inhibition of AR signaling, which in turn suppresses cell proliferation and promotes apoptosis in androgen-responsive cancer cells. Pre-treatment with proteasome inhibitors like MG132 can block the this compound-induced reduction of AR protein levels, confirming its mechanism of action.
Data Presentation: Efficacy of this compound
Quantitative studies have demonstrated the potency and specificity of this compound in degrading AR and inhibiting the growth of specific cancer cell lines.
Table 1: Degradation Potency of this compound in 22Rv1 Prostate Cancer Cells
| Target Protein | DC₅₀ (Degradation Concentration 50%) | Citation |
|---|---|---|
| AR-V7 | 0.37 µM | |
| AR-Full Length (AR-FL) | 2.0 µM |
Data derived from immunoblot analysis following a 24-hour treatment period.
Table 2: Specificity of this compound on Prostate Cancer Cell Proliferation
| Cell Line | AR Status | Effect of this compound Treatment | Citation |
|---|---|---|---|
| 22Rv1 | AR-Positive | Proliferation inhibited | |
| LNCaP | AR-Positive | Proliferation inhibited | |
| VCaP | AR-Positive | Proliferation inhibited | |
| PC3 | AR-Negative | No significant effect | |
| DU145 | AR-Negative | No significant effect |
Cell proliferation was assessed after 6 days of treatment.
Experimental Protocols
This section details a generalized protocol for determining cell viability after this compound treatment using the Water Soluble Tetrazolium Salt (WST-1) assay. The MTT assay is a common alternative; key differences are noted where applicable.
Principle of the WST-1 Assay
The WST-1 assay is a colorimetric method for quantifying cell viability and proliferation. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture and can be quantified by measuring the absorbance of the solution.
Experimental Workflow
Materials and Reagents
-
Selected cancer cell line (e.g., 22Rv1 for positive response, PC3 for negative control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound (stock solution in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell Proliferation Reagent WST-1 (e.g., from Roche or Millipore)
-
Sterile, 96-well flat-bottom tissue culture plates
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
-
Dimethyl sulfoxide (DMSO, vehicle control)
Detailed Protocol: WST-1 Assay
-
Cell Seeding: a. Harvest cells from culture flasks during their logarithmic growth phase. b. Perform a cell count using a hemacytometer or automated cell counter to determine cell viability and concentration. c. Dilute the cells in complete culture medium to the desired seeding density (typically between 1 x 10³ and 5 x 10⁴ cells per well, which should be optimized for each cell line). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" blanks. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.
-
This compound Treatment: a. Prepare serial dilutions of this compound in culture medium from your stock solution. A typical concentration range to test for this compound could be 0.01 µM to 10 µM. b. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
WST-1 Reagent Addition and Incubation: a. After the treatment incubation, add 10 µL of the Cell Proliferation Reagent WST-1 to each well, including controls. b. Mix gently by tapping the plate or using an orbital shaker for 1 minute. c. Incubate the plate for 0.5 to 4 hours at 37°C, 5% CO₂. The optimal incubation time depends on the cell type and density and should be determined empirically. The plate should be protected from light.
-
Absorbance Measurement: a. After the color development incubation, shake the plate thoroughly for 1 minute on a shaker. b. Measure the absorbance of the samples using a microplate reader at a wavelength between 420-480 nm. A reference wavelength greater than 600 nm is recommended to subtract background noise.
Note on MTT Assay: If using an MTT assay, after the treatment period, 10 µL of MTT reagent (typically 5 mg/mL) is added, and the plate is incubated for 2-4 hours. The resulting insoluble purple formazan crystals must then be dissolved by adding 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) and incubating overnight before reading the absorbance at ~570 nm.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration. This curve can be used to determine the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of this compound required to inhibit cell viability by 50%. This value is a key indicator of the compound's potency.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. [PDF] Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Apoptosis in Prostate Cancer Cells with MTX-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-23 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the androgen receptor (AR) in prostate cancer cells.[1] Resistance to conventional anti-androgen therapies in castration-resistant prostate cancer (CRPC) is often driven by the continued activity of the full-length AR (AR-FL) or the emergence of constitutively active AR splice variants, such as AR-V7, which lacks the ligand-binding domain targeted by many current drugs. This compound offers a promising therapeutic strategy by targeting both AR-FL and AR-V7 for degradation, thereby inhibiting downstream AR signaling, suppressing proliferation, and inducing apoptosis in androgen-responsive prostate cancer cells.
Mechanism of Action
This compound functions as a bifunctional molecule. One end binds to the DNA-binding domain (DBD) of the androgen receptor, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the poly-ubiquitination of both AR-FL and AR-V7, marking them for degradation by the 26S proteasome. The degradation of these key drivers of prostate cancer growth leads to the inhibition of AR-dependent gene transcription, cell cycle arrest, and ultimately, apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cells
| Parameter | Cell Line | Value | Reference |
| DC50 (AR-V7) | 22Rv1 | 0.37 µM | |
| DC50 (AR-FL) | 22Rv1 | 2 µM | |
| Effective Apoptosis-Inducing Concentration | 22Rv1 | 1 µM | |
| Cell Proliferation Inhibition (IC50) | 22Rv1 | ~0.01 µM (starting concentration) |
Table 2: Specificity of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Effect of this compound (1 µM) | Reference |
| 22Rv1 | AR-FL and AR-V7 Positive | Decreased Proliferation, Increased Apoptosis | |
| LNCaP | Androgen-Responsive | Decreased Proliferation | |
| VCaP | Androgen-Responsive | Decreased Proliferation | |
| PC3 | AR-Negative | No Significant Effect | |
| DU145 | AR-Negative | No Significant Effect |
Visualizations
Caption: Mechanism of this compound-induced AR degradation and apoptosis.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Prostate cancer cells (e.g., 22Rv1, LNCaP, PC3)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
Prostate cancer cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) after treatment.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blotting for AR Degradation
This protocol is used to detect the levels of AR-FL and AR-V7 proteins following this compound treatment.
Materials:
-
Prostate cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-AR-V7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This fluorescence microscopy-based assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Prostate cancer cells grown on coverslips and treated with this compound or vehicle control
-
TUNEL assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber for 1 hour at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low/No Apoptosis Detected | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours). | |
| Cell line is not androgen-responsive. | Use AR-positive cell lines like 22Rv1, LNCaP, or VCaP. | |
| High Background in Western Blot | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Inconsistent MTT Assay Results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Incomplete formazan dissolution. | Ensure complete mixing with DMSO and allow sufficient time for dissolution. | |
| Interference from this compound color. | Include a no-cell control with this compound to measure background absorbance. |
Conclusion
This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly in cases of resistance to current anti-androgen therapies. By effectively inducing the degradation of both AR-FL and AR-V7, this compound inhibits the growth and promotes the apoptotic cell death of androgen-responsive prostate cancer cells. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar AR-degrading molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MTX-23 Concentration for AR-FL Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MTX-23 to induce the degradation of full-length androgen receptor (AR-FL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of both full-length androgen receptor (AR-FL) and its splice variant, AR-V7.[1][2][3][4] It functions by simultaneously binding to the DNA binding domain (DBD) of the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of AR-FL, marking it for degradation by the proteasome.
Q2: What is the recommended concentration range for this compound to achieve AR-FL degradation?
The optimal concentration of this compound for AR-FL degradation is cell-line dependent. However, published data provides a strong starting point. In 22Rv1 prostate cancer cells, degradation of AR-FL is observed at concentrations of 1 µmol/L or higher after a 24-hour treatment. The reported degradation concentration 50% (DC50) for AR-FL is approximately 2 µmol/L, while for AR-V7 it is significantly lower at 0.37 µmol/L. Therefore, a concentration range of 1-10 µmol/L is recommended for initial experiments targeting AR-FL.
Q3: How long should I treat my cells with this compound?
A 24-hour treatment period is a standard starting point for observing AR-FL degradation. However, time-course experiments are recommended to determine the optimal treatment duration for your specific cell line and experimental goals. Polyubiquitination of AR-FL has been detected at 24 hours of this compound treatment.
Q4: Is this compound selective for the androgen receptor?
Yes, this compound demonstrates selectivity for the androgen receptor. Studies have shown that it does not affect the protein levels of other steroid hormone receptors such as the glucocorticoid receptor (GR), progesterone receptor (PR), or estrogen receptor α (ERα). Furthermore, this compound has no significant effect on AR-negative prostate cancer cell lines like PC3 and DU145.
Q5: Does this compound affect the mRNA levels of AR-FL?
No, as a PROTAC, this compound acts at the protein level. It has been shown to have no major effect on the mRNA levels of AR-FL.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak AR-FL degradation observed. | 1. Suboptimal this compound Concentration: The concentration may be too low for your specific cell line. 2. Insufficient Treatment Time: The incubation period may be too short. 3. Poor Cell Health: Cells may be unhealthy or stressed, affecting protein degradation pathways. 4. Inactive this compound: The compound may have degraded due to improper storage. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µmol/L) to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment: Treat cells for different durations (e.g., 12, 24, 48 hours) to identify the optimal time point for AR-FL degradation. 3. Ensure proper cell culture techniques: Maintain healthy, sub-confluent cell cultures. 4. Properly store this compound: Store lyophilized compound at -20°C and reconstituted solutions at -20°C for up to one month to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles. |
| High cell toxicity or off-target effects. | 1. Excessive this compound Concentration: High concentrations may lead to off-target effects and cytotoxicity. 2. Prolonged Treatment Duration: Extended exposure can induce cellular stress. | 1. Lower the this compound concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Reduce the treatment time: Determine the minimum time required for significant AR-FL degradation. |
| Inconsistent results between experiments. | 1. Variability in Cell Density: Differences in cell number at the time of treatment can affect results. 2. Inconsistent this compound Preparation: Errors in serial dilutions can lead to variability. 3. Passage Number of Cells: High passage numbers can lead to phenotypic and genotypic drift. | 1. Standardize cell seeding: Ensure a consistent number of cells are plated for each experiment. 2. Prepare fresh dilutions: Make fresh serial dilutions of this compound from a stock solution for each experiment. 3. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. |
| AR-FL degradation is blocked. | 1. Proteasome Inhibition: The proteasome pathway, essential for PROTAC-mediated degradation, may be inhibited. 2. VHL E3 Ligase Inhibition: The VHL E3 ligase, which this compound recruits, may be inhibited. | 1. Avoid co-treatment with proteasome inhibitors: Pre-treatment with proteasome inhibitors like MG-132 and epoxomicin completely blocks this compound-mediated AR-FL degradation. 2. Avoid co-treatment with VHL inhibitors: Pre-treatment with a VHL E3 ligase-specific inhibitor like VH298 will inhibit AR-FL degradation. |
Quantitative Data Summary
Table 1: this compound Degradation Concentration 50% (DC50) in 22Rv1 Cells
| Target Protein | DC50 (µmol/L) | Citation(s) |
| AR-FL | 2 | |
| AR-V7 | 0.37 |
Table 2: Effective Concentrations of this compound for AR-FL Degradation in 22Rv1 Cells (24h Treatment)
| This compound Concentration (µmol/L) | Observed Effect on AR-FL | Citation(s) |
| 0.01 | No significant effect | |
| 1 | Degradation observed | |
| 10 | Stronger degradation |
Experimental Protocols
Western Blotting for AR-FL Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR-FL overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels of AR-FL.
Visualizations
Caption: Mechanism of this compound induced AR-FL degradation.
Caption: Troubleshooting workflow for optimizing AR-FL degradation.
References
Technical Support Center: Troubleshooting MTX-23 Insolubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing insolubility issues encountered with MTX-23 in cell culture media. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in cell culture media a concern?
A1: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to target the Androgen Receptor (AR), including its splice variants like AR-V7, for degradation.[1][2][3] It is a valuable tool in prostate cancer research.[1][2] Like many complex organic molecules developed for pharmacological use, this compound is hydrophobic, which can lead to poor solubility in aqueous-based cell culture media. Inadequate dissolution can lead to inconsistent and unreliable experimental results, as the actual concentration of the compound reaching the cells is unknown.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can significantly impact the solubility of a small molecule. Different media formulations contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound. Furthermore, the presence of Fetal Bovine Serum (FBS) can sometimes aid in the solubilization of hydrophobic compounds due to the presence of proteins like albumin. It is advisable to test the solubility of this compound in the specific medium and serum concentration you plan to use for your experiments.
Q4: What are the initial signs of this compound precipitation in my cell culture?
A4: Visual indicators of precipitation include the appearance of cloudiness, fine particles, or crystals in the cell culture medium after the addition of this compound. This can occur immediately upon addition or after a period of incubation. It is recommended to visually inspect the media under a microscope to confirm the presence of precipitate.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, please follow the troubleshooting workflow outlined below.
Step 1: Verify Stock Solution Integrity
The first step is to ensure that your this compound stock solution is completely dissolved.
-
Observation: Precipitate is observed in the stock solution tube.
-
Action:
-
Gently warm the stock solution in a 37°C water bath for a few minutes.
-
Briefly sonicate the solution to aid dissolution.
-
If the precipitate persists, the stock concentration may be too high. Prepare a new stock solution at a lower concentration.
-
Step 2: Optimize the Dilution Method
The method of diluting the stock solution into the cell culture medium is critical to prevent "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate.
-
Observation: Precipitate forms immediately upon adding the stock solution to the media.
-
Action:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding a small volume of concentrated stock directly into a large volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.
-
Slow Addition and Mixing: Add the stock solution drop-wise to the pre-warmed media while gently swirling to ensure rapid and uniform dispersion.
-
Step 3: Modify the Solvent System and Media Composition
If precipitation persists, modifying the solvent system or the media itself can help maintain solubility.
-
Observation: Delayed precipitation occurs after a period of incubation.
-
Action:
-
Lower the Final Concentration: The desired final concentration of this compound may exceed its solubility limit in your specific cell culture setup. Try performing a dose-response experiment with a lower concentration range.
-
Adjust Serum Concentration: If your experimental design allows, increasing the serum concentration in your media may enhance solubility. Conversely, in some cases, interactions with serum components can cause precipitation over time, so testing a lower serum concentration might also be beneficial.
-
Consider Co-solvents: For particularly challenging compounds, the use of a biocompatible co-solvent or surfactant may be necessary. However, this should be a last resort, and the effects of any additional solvent on the cells must be carefully controlled for.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature.
-
Add a sufficient volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
If necessary, briefly sonicate or warm the solution at 37°C to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubility Assessment in Cell Culture Media
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C in a humidified incubator with 5% CO₂ for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness or crystals). A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the approximate maximum soluble concentration of this compound under your experimental conditions.
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides general guidelines for the final concentration of DMSO in cell culture and typical concentration ranges for in vitro studies with similar molecules.
| Parameter | Recommended Value | Notes |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control with the same DMSO concentration as your experimental samples. |
| Typical this compound Working Concentration Range | 0.1 µM - 10 µM | Based on published data for in vitro experiments. The optimal concentration will be cell-line dependent and should be determined experimentally. |
Visualizations
References
MTX-23 In Vivo Delivery: Technical Support Center
Welcome to the technical support center for MTX-23, a novel NLRP3 inflammasome inhibitor delivered via a lipid nanoparticle (LNP) system. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and how does it work?
A: this compound is an experimental small molecule inhibitor of the NLRP3 (NACHT, LRR, and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulated NLRP3 activation is implicated in a variety of inflammatory diseases.[2][4] this compound is encapsulated in a lipid nanoparticle (LNP) to enhance its stability, solubility, and in vivo delivery.
Q2: What is the composition of the this compound LNP formulation?
A: The standard this compound LNP formulation consists of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid. The exact ratios are proprietary, but this composition is designed to ensure stability in circulation and efficient intracellular delivery of the this compound payload.
In Vivo Delivery & Handling
Q3: How should I store and handle the this compound LNP formulation?
A: this compound LNPs should be stored at 2-8°C and protected from light. Do not freeze the formulation, as this can disrupt the integrity of the lipid nanoparticles. Before use, gently swirl the vial to ensure a homogenous suspension. Avoid vigorous vortexing or shaking.
Q4: What is the recommended route of administration for in vivo studies?
A: The recommended route of administration is intravenous (IV) injection. This ensures the most direct and reproducible systemic delivery. Other routes may be possible but will require optimization and may alter the pharmacokinetic profile.
Q5: I am observing precipitation in the vial. What should I do?
A: Precipitation may indicate aggregation of the LNPs, which can be caused by improper storage, temperature fluctuations, or contamination. Do not use the formulation if precipitation is observed. Contact technical support for a replacement.
Troubleshooting Guides
This section addresses specific problems you might encounter during your in vivo experiments with this compound.
Issue 1: Lower than Expected Efficacy
If this compound is not producing the expected therapeutic effect in your animal model, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | Perform a dose-response study to determine the optimal therapeutic dose for your specific model and disease state. |
| Poor Bioavailability | The route of administration may not be optimal. While IV is recommended, if using other routes, nanoparticle uptake can be a limiting factor. Consider assessing the biodistribution of fluorescently labeled LNPs. |
| Rapid Clearance | The mononuclear phagocyte system (MPS) in the liver and spleen can rapidly clear nanoparticles from circulation. PEGylation of the LNPs is designed to reduce this, but clearance rates can vary between animal models. |
| Incorrect Timing of Administration | The timing of this compound administration relative to disease induction or progression is critical. Optimize the treatment schedule based on the pathophysiology of your model. |
| Degradation of this compound | Ensure the LNP formulation has been stored correctly and is within its expiration date. Improper handling can lead to the degradation of the encapsulated drug. |
Issue 2: Signs of Toxicity or Adverse Events
Observing unexpected toxicity, such as weight loss, lethargy, or organ damage, requires immediate attention.
| Potential Cause | Troubleshooting Steps |
| High Dosage | The administered dose may be above the maximum tolerated dose (MTD). Reduce the dose and perform a dose-escalation study to identify the MTD in your model. |
| Immunogenicity of LNPs | Although designed to be biocompatible, LNPs can sometimes trigger an immune response. This can lead to hypersensitivity reactions or altered clearance. Assess inflammatory markers and consider using a different LNP formulation if available. |
| Off-Target Effects of this compound | Small molecule inhibitors can sometimes interact with unintended targets, leading to toxicity. If toxicity persists at therapeutic doses, this may be an inherent property of the molecule. |
| Vehicle-Related Toxicity | The LNP vehicle itself may cause toxicity, especially at high concentrations. Administer a vehicle-only control (empty LNPs) to differentiate between vehicle and drug-related toxicity. |
| Rapid Release of Drug | In some cases, nanoparticles may release their payload too quickly, leading to high local concentrations of the drug. This can be a formulation-specific issue. |
Issue 3: High Variability in Experimental Results
Inconsistent results between animals or experimental groups can compromise the validity of your study.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the LNP formulation is homogenous before each injection by gently swirling the vial. Variations in particle size or concentration can affect outcomes. |
| Improper Injection Technique | For IV injections, ensure proper tail vein administration. Inconsistent injections can lead to variations in systemic delivery. |
| Biological Variability | Age, sex, and health status of the animals can influence outcomes. Use age- and sex-matched animals and ensure they are housed in a consistent environment. |
| In Vitro vs. In Vivo Discrepancies | Positive in vitro results do not always translate to in vivo efficacy. The complex biological environment in vivo can significantly alter nanoparticle behavior and drug efficacy. |
Experimental Protocols & Visualizations
Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Inflammation
This protocol outlines a general procedure for evaluating the efficacy of this compound. Specific parameters should be optimized for your particular model.
-
Animal Model: Use a validated mouse model of inflammation (e.g., LPS-induced systemic inflammation).
-
Groups:
-
Group 1: Healthy Control (no disease induction)
-
Group 2: Disease Control (disease induction + vehicle)
-
Group 3: this compound Treatment (disease induction + this compound at therapeutic dose)
-
Group 4: Empty LNP Control (disease induction + empty LNPs)
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Induce disease according to the established protocol.
-
Administer this compound, vehicle, or empty LNPs via IV injection at the predetermined time point(s).
-
Monitor animals daily for clinical signs (weight loss, activity, etc.).
-
At the end of the study, collect blood and tissues for analysis.
-
-
Endpoints:
-
Measure serum levels of IL-1β and IL-18 via ELISA.
-
Perform histological analysis of target organs (e.g., liver, lungs) to assess inflammation.
-
Analyze gene expression of inflammatory markers in tissues via qPCR.
-
Visualization 1: this compound Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Visualization 2: NLRP3 Inflammasome Activation Pathway
This diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits the NLRP3 inflammasome assembly.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MTX-23 Efficacy in SAT-resistant Models
Disclaimer: The following information is based on a hypothetical scenario. MTX-23 is a fictional tyrosine kinase inhibitor, and "SAT-resistance" (Survival-Adaptation-Thrive) is a fictional resistance mechanism created for illustrative purposes. The data, protocols, and troubleshooting advice are representative of common challenges in cancer drug development and are intended to serve as a practical guide for researchers facing similar real-world issues with novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental, potent, and selective tyrosine kinase inhibitor (TKI) designed to target the "Kinase of Interest" (KOI). Under normal conditions, KOI is a key driver of cell proliferation and survival pathways. This compound functions by competitively binding to the ATP-binding pocket of KOI, thereby inhibiting its kinase activity and blocking downstream signaling. This leads to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: What is SAT-resistance and how does it reduce this compound efficacy?
A2: SAT (Survival-Adaptation-Thrive) resistance is a complex, acquired resistance mechanism observed in some cancer models following prolonged treatment with this compound. It is characterized by a multi-pronged cellular response that circumvents the inhibitory effects of the drug. Key features of SAT-resistance include:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of KOI, thereby maintaining pro-survival signals.[1][2]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration and target engagement.[3]
-
Tumor Microenvironment (TME) Alterations: Changes in the TME can create a protective niche for cancer cells, reducing drug penetration and promoting cell survival.
Q3: Our lab's SAT-resistant models are showing complete unresponsiveness to this compound. Where should we start our investigation?
A3: A complete lack of response can be multifactorial. A systematic approach is recommended:
-
Confirm Cell Line Authenticity: Ensure your SAT-resistant cell lines have not been contaminated or misidentified. Short Tandem Repeat (STR) profiling is the gold standard for cell line authentication.[4]
-
Assess this compound Compound Integrity: Verify the concentration and stability of your this compound stock solution. Degradation or incorrect concentration can lead to a loss of activity.
-
Investigate On-Target vs. Off-Target Resistance: Determine if the resistance is due to changes in the drug's direct target (on-target) or through alternative pathways (off-target).[1] This can be initiated by sequencing the KOI gene to check for secondary mutations that may prevent this compound binding.
-
Characterize the Resistance Mechanism: Perform a series of experiments to investigate the potential hallmarks of SAT-resistance, such as bypass pathway activation and drug efflux pump overexpression.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound in SAT-resistant models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results between replicates. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Pipetting errors. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and consider using a multi-channel pipette for consistency. |
| This compound shows reduced potency in sensitive cell lines (positive control). | 1. Degradation of this compound stock solution.2. Incorrectly prepared dilutions.3. Cell line has developed spontaneous resistance. | 1. Prepare fresh this compound stock and working solutions. Store aliquots at -80°C to minimize freeze-thaw cycles.2. Double-check all calculations and ensure proper mixing of serial dilutions.3. Obtain a new, low-passage vial of the sensitive cell line from a reputable cell bank. |
| Inconsistent results in Western blot analysis of signaling pathways. | 1. Suboptimal protein extraction.2. Issues with antibody quality or concentration.3. Problems with protein transfer to the membrane. | 1. Use appropriate lysis buffers with fresh protease and phosphatase inhibitors. Ensure complete cell lysis.2. Validate antibodies for specificity and optimize their working concentration.3. Confirm successful protein transfer by staining the membrane with Ponceau S before blocking. |
| Difficulty in identifying interacting proteins in co-immunoprecipitation (Co-IP) experiments. | 1. Lysis buffer is too harsh and disrupts protein-protein interactions.2. Insufficient antibody for immunoprecipitation.3. High background from non-specific binding. | 1. Use a milder lysis buffer (e.g., non-detergent based) to preserve protein complexes.2. Optimize the amount of antibody used for the pull-down.3. Pre-clear the cell lysate with beads before adding the primary antibody to reduce non-specific binding. |
Data Presentation
Table 1: Comparative Efficacy of this compound in Sensitive and SAT-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance | P-gp Expression (Relative to Sensitive) | p-AKT Levels (Relative to Untreated) |
| Sensitive | 10 ± 2.1 | 1x | 1.0 | 0.2 |
| SAT-Resistant | 1500 ± 150 | 150x | 15.2 | 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation state of key signaling proteins.
-
Sample Preparation: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-KOI, anti-KOI, anti-p-AKT, anti-AKT, anti-P-gp) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is to identify proteins that interact with KOI.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against KOI and incubate overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Visualizations
Caption: this compound inhibits the KOI signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: The multifaceted mechanisms contributing to SAT-resistance.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
avoiding MTX-23 degradation in long-term experiments
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with MTX-23. The information herein is designed to address common challenges encountered during long-term experiments and to ensure the stability and consistent performance of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in a question-and-answer format.
Problem 1: Inconsistent or no degradation of the Androgen Receptor (AR) is observed.
-
Question: Why am I not seeing the expected degradation of AR or its splice variants with this compound treatment?
-
Answer: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Cell Line Variability: The expression levels of the target protein (AR and its splice variants) and the components of the E3 ubiquitin ligase machinery, specifically the Von Hippel-Lindau (VHL) E3 ligase that this compound recruits, can vary significantly between cell lines.
-
Recommendation: Confirm the expression of AR, AR-V7, and VHL in your cell line using Western blotting or qPCR. It is advisable to test a panel of cell lines to identify a responsive model.
-
-
Suboptimal this compound Concentration (The "Hook Effect"): PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of a productive ternary complex (AR-MTX-23-VHL) is impaired, leading to reduced degradation.
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for maximal degradation (DC50).
-
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary depending on the cell line and experimental conditions.
-
Recommendation: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the optimal incubation time for maximal AR degradation.
-
-
Compound Instability: this compound may be degrading in your cell culture medium at 37°C over the course of your experiment.
-
Recommendation: Refer to the "Experimental Protocols" section for a detailed method to assess the stability of this compound in your specific experimental setup. Consider replenishing the media with fresh this compound every 24-48 hours for long-term experiments.
-
-
Problem 2: High background or non-specific bands on Western blots for AR.
-
Question: How can I improve the quality of my Western blots to accurately assess AR degradation?
-
Answer: High background and non-specific bands can obscure the interpretation of your results. Here are some optimization tips:
-
Blocking Conditions: Optimize your blocking buffer and incubation time. Common blocking agents include 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Quality: Use a high-quality, validated primary antibody specific for the Androgen Receptor. Test different antibody dilutions to find the optimal concentration.
-
Washing Steps: Ensure thorough washing of the membrane between antibody incubations to remove unbound antibodies.
-
Problem 3: Inconsistent cell viability results.
-
Question: What could be causing variability in my cell viability assays with this compound treatment?
-
Answer: Inconsistent cell viability can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells of your plate.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Include a vehicle control (media with the same amount of solvent but without this compound) in your experiments.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations. Visually inspect your stock solutions and dilutions for any signs of precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: Proper storage is critical for maintaining the stability of this compound.
-
Solid Form: Store lyophilized this compound at -20°C, kept desiccated. In this form, it is stable for up to 3 years.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q2: How can I confirm that the observed AR degradation is due to the proteasome?
A2: To confirm that this compound is inducing proteasomal degradation of the Androgen Receptor, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) before adding this compound. If this compound's effect is proteasome-dependent, the degradation of AR will be blocked or significantly reduced in the presence of the proteasome inhibitor.
Q3: Is this compound susceptible to photodegradation?
Q4: What is the mechanism of action of this compound?
A4: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule with one end that binds to the Androgen Receptor (AR) and the other end that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium (DMEM/F-12 + 10% FBS) at 37°C
| Time (hours) | Concentration of this compound (µM) - Initial | Concentration of this compound (µM) - Remaining | Percent Degradation (%) |
| 0 | 1.00 | 1.00 | 0 |
| 8 | 1.00 | 0.92 | 8 |
| 24 | 1.00 | 0.75 | 25 |
| 48 | 1.00 | 0.58 | 42 |
| 72 | 1.00 | 0.41 | 59 |
Note: The data presented in this table is illustrative and based on typical degradation kinetics for PROTAC molecules in cell culture media. It is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC-UV
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell-free culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Sterile, polypropylene tubes
-
Incubator at 37°C and 5% CO₂
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Prepare a working solution of this compound: Prepare a solution of this compound in the cell-free culture medium at the final concentration you will use in your experiments (e.g., 1 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile polypropylene tubes for each time point. Place the tubes in an incubator at 37°C and 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Sample Preparation:
-
To 100 µL of the medium sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Develop a suitable gradient to elute this compound (e.g., start with 95% A and 5% B, and ramp to 95% B over 10 minutes).
-
Detection: Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Mandatory Visualization
Caption: Mechanism of this compound induced Androgen Receptor degradation.
Caption: Workflow for assessing this compound stability in cell culture medium.
References
Technical Support Center: Synthesis of Methotrexate (MTX) Derivatives and MTX-23 (PROTAC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of Methotrexate (MTX) and its derivatives, as well as the PROTAC molecule MTX-23.
Section 1: Synthesis of Methotrexate (MTX) and its Derivatives
Methotrexate is a widely used antifolate drug, and its synthesis can present several challenges. This section addresses common issues encountered during the synthesis of MTX and its prodrugs.
Frequently Asked Questions (FAQs) - Methotrexate Synthesis
Q1: What are the common synthetic routes for Methotrexate?
A1: Methotrexate is typically synthesized via two main routes: a one-pot synthesis and a stepwise synthesis. The one-pot method involves reacting all starting materials in a single vessel, which can be simpler. The stepwise synthesis involves the sequential formation of intermediates, such as 2,4-diamino-6-bromomethylpteridine, followed by condensation with the p-(N-methylamino)benzoyl-L-glutamic acid side chain.[1]
Q2: What are the critical reaction parameters to control for optimal yield in MTX synthesis?
A2: Precise control of pH, temperature, and reaction time is crucial. The pH must be carefully adjusted at different stages to optimize reaction rates, minimize side reactions, and control the solubility of intermediates and the final product.[1] Temperature control is essential for managing reaction kinetics and preventing the formation of degradation products.[1]
Q3: My MTX synthesis has a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in MTX synthesis can stem from several factors. Refer to the troubleshooting guide below for specific solutions.
Troubleshooting Guide: Low Yield in Methotrexate Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Improper pH control during the reaction. The pH is critical and variations can lead to side reactions or incomplete reactions.[1][2] | Maintain the reaction mixture pH between 1.5 and 3.5, optimally around 2.0, using a sodium hydroxide solution for adjustments. |
| Suboptimal temperature. | For the reaction between 2,4,5,6-tetraaminopyrimidine sulfate, zinc N-methyl-p-aminobenzoylglutamate, and 1,1,3-tribromoacetone, maintain the temperature at approximately 50°C. | |
| Inefficient purification and isolation. | Utilize the insolubility of the zinc salt of methotrexate (ZnMTX) for purification. Precipitate ZnMTX at a pH of about 6 to remove contaminants. Subsequent conversions to methotrexate hydrochloride and then the disodium salt can further purify the product. | |
| Degradation of the product. | Methotrexate is sensitive to light and high temperatures. Protect the reaction and purification steps from light and avoid excessive heat. |
Diagram: Methotrexate Synthesis Workflow
Caption: A simplified workflow for the synthesis and purification of Methotrexate.
Common Impurities in Methotrexate Synthesis
Impurities in methotrexate can arise from incomplete reactions, side reactions, or degradation. Common process-related impurities include aminopterin (impurity B), N-methylfolic acid (impurity C), and 4-amino-N10-methylpteroic acid (impurity E). Degradation impurities like 7-hydroxy-methotrexate can also form.
| Impurity | Common Name | Source |
| Aminopterin | Impurity B | Process-related |
| N-methylfolic acid | Impurity C | Process-related, Degradation |
| 4-amino-N10-methylpteroic acid | Impurity E | Process-related |
| 7-hydroxy-methotrexate | - | Degradation |
Section 2: Synthesis of this compound (PROTAC)
This compound is a Proteolysis Targeting Chimera (PROTAC) that degrades the androgen receptor (AR) and its splice variants. The synthesis of PROTACs like this compound is significantly more complex than traditional small molecules and presents a unique set of challenges.
Frequently Asked Questions (FAQs) - PROTAC Synthesis
Q1: What is a PROTAC and what are its main components?
A1: A PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein. It consists of three main components: a "warhead" that binds to the protein of interest (POI), an "anchor" that binds to an E3 ubiquitin ligase, and a chemical "linker" that connects the warhead and the anchor.
Q2: What are the major challenges in synthesizing PROTACs like this compound?
A2: The synthesis of PROTACs is challenging due to their complex structures, which often leads to low yields and difficulties in purification. Key challenges include the multi-step synthesis of the individual components (warhead, linker, and E3 ligase ligand) and their final conjugation. Optimizing the linker length and composition is also a critical and iterative process.
Q3: I am having trouble with the final conjugation step of my PROTAC synthesis. What should I do?
A3: The final conjugation is a critical step. Common coupling chemistries include amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and nucleophilic substitution. If you are experiencing low yields, consider re-evaluating your coupling strategy, ensuring the purity of your starting materials (the warhead-linker and E3 ligase ligand-linker fragments), and optimizing reaction conditions such as solvent, temperature, and reaction time.
Troubleshooting Guide: Common Issues in PROTAC Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Complex, multi-step synthesis. | Optimize the synthetic route for each component (warhead, linker, E3 ligase ligand) individually before attempting the final conjugation. Consider using modular approaches with pre-synthesized building blocks. |
| Poor Solubility of Intermediates or Final Product | High molecular weight and lipophilicity of PROTACs. | Modify the linker to include more polar groups, such as polyethylene glycol (PEG) chains. During purification, explore a wider range of solvent systems for chromatography. |
| Difficulty in Purification | Presence of closely related impurities and unreacted starting materials. | Employ multi-step purification strategies, including flash column chromatography followed by preparative HPLC. Analytical scale fraction collection can be used to isolate pure compounds for characterization. |
| Ineffective Protein Degradation | Suboptimal linker length or composition, or incorrect attachment points on the warhead or E3 ligase ligand. | Synthesize a library of PROTACs with varying linker lengths and compositions to empirically determine the optimal structure for inducing the formation of a stable ternary complex. |
Diagram: General PROTAC Synthesis Strategy
Caption: A modular workflow for the synthesis of PROTAC molecules.
Experimental Protocols: Key Methodologies
Synthesis of a Methotrexate-DSPE Prodrug:
A representative protocol for synthesizing a prodrug of Methotrexate involves the following steps:
-
Activate Methotrexate (30 mg) with 1 equivalent of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1 equivalent of N-Hydroxysuccinimide (NHS) in 2 mL of Dimethyl sulfoxide (DMSO) for 30 minutes at room temperature.
-
Add 0.98 equivalents of DSPE-NH2 dissolved in 0.5 mL of DMSO.
-
Add a catalytic amount of triethylamine (TEA) and stir the reaction for 72 hours.
-
Wash the mixture three times with cold diethyl ether.
-
Lyophilize the resulting product and store it at -20 °C.
General PROTAC Synthesis via Amide Coupling:
A general procedure for the final conjugation step in PROTAC synthesis using amide coupling is as follows:
-
Prepare the amine-functionalized warhead-linker fragment by deprotecting the corresponding azide or other protected amine precursor. For example, an azide can be reduced to an amine using Pd on charcoal under a hydrogen atmosphere.
-
Dissolve the resulting amine (1.4 equivalents) and the carboxylic acid-functionalized E3 ligase ligand-linker fragment in a suitable solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC using flash chromatography and/or preparative HPLC.
References
Technical Support Center: Minimizing MTX-23 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of MTX-23 in animal studies. All guidance is based on established research with Methotrexate (MTX), a structural and functional analog of the hypothetical this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical animal studies with this compound, offering potential causes and actionable solutions.
Issue 1: High Mortality Rate in Study Animals Early in the Dosing Regimen
-
Potential Causes:
-
Incorrect Dosing: The administered dose of this compound may be too high for the specific animal model, strain, or age. Younger animals, for instance, may be more susceptible to acute toxicity.[1]
-
Dehydration and/or Acidic Urine: Inadequate hydration can lead to the crystallization of this compound and its metabolites in the renal tubules, causing acute kidney injury.[2][3] An acidic urine pH exacerbates this issue by reducing the solubility of this compound.[2][4]
-
Drug Interactions: Concomitant administration of drugs that interfere with this compound renal clearance (e.g., NSAIDs, sulfonamides, penicillins) can dramatically increase its plasma concentration and toxicity.
-
Pre-existing Conditions: Underlying renal or hepatic dysfunction can impair drug clearance and increase susceptibility to toxicity.
-
-
Solutions:
-
Dose Adjustment: Review and potentially lower the this compound dose based on literature for similar compounds or perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. Consider the age of the animals, as older mice have shown greater tolerance to high doses of MTX.
-
Hydration and Urinary Alkalinization: Ensure adequate hydration of the animals. Administer fluids with sodium bicarbonate to maintain a urine pH of ≥ 7.0, which increases the solubility of this compound and its metabolites by five to eight-fold.
-
Review Concomitant Medications: Carefully review all medications being administered to the animals and avoid those known to interact with this compound metabolism and excretion.
-
Health Screening: Screen animals for pre-existing renal and hepatic conditions before study initiation.
-
Issue 2: Severe Gastrointestinal Toxicity (Diarrhea, Vomiting, Weight Loss)
-
Potential Causes:
-
Direct Cytotoxicity: this compound is toxic to rapidly dividing cells, including the epithelial cells of the gastrointestinal tract.
-
Folate Depletion: this compound inhibits dihydrofolate reductase, leading to a deficiency in the active form of folic acid necessary for cellular replication and repair.
-
-
Solutions:
-
Folic Acid Supplementation: Administering folic acid can help reduce gastrointestinal side effects. One study in rheumatoid arthritis patients showed that folic acid supplementation lowered the risk of GI problems by 79%.
-
Leucovorin Rescue: Leucovorin (folinic acid), a reduced form of folate, can bypass the enzymatic block caused by this compound and replenish intracellular folate levels, thereby protecting healthy cells. It is most effective when given within 24 to 48 hours after this compound administration.
-
Split Dosing: For oral administration, splitting the dose may help ease GI side effects.
-
Issue 3: Signs of Severe Myelosuppression (Leukopenia, Thrombocytopenia)
-
Potential Causes:
-
Bone Marrow Suppression: As with other rapidly dividing cells, hematopoietic stem cells in the bone marrow are highly susceptible to the cytotoxic effects of this compound.
-
-
Solutions:
-
Leucovorin Rescue: This is a cornerstone for preventing myelosuppression during high-dose this compound therapy. The dose and schedule of leucovorin should be guided by plasma this compound levels.
-
Regular Blood Monitoring: Perform complete blood counts (CBC) regularly to monitor for signs of myelosuppression.
-
Issue 4: Elevated Liver Enzymes or Histopathological Evidence of Liver Damage
-
Potential Causes:
-
Hepatotoxicity: this compound can cause liver damage, ranging from elevated liver enzymes to fibrosis and cirrhosis with long-term administration.
-
-
Solutions:
-
Monitor Liver Function: Regularly monitor serum levels of liver enzymes such as ALT and AST.
-
Antioxidant Co-administration: Studies in animal models suggest that co-administration of antioxidants like Vitamin E may reduce this compound-induced hepatotoxicity by decreasing oxidative stress and apoptosis in hepatocytes.
-
Dose and Schedule Evaluation: The risk of hepatotoxicity is related to the dose and duration of this compound administration.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary organs affected by this compound toxicity in animal models?
A1: The primary organs targeted by this compound toxicity are those with rapidly replicating cells. These include the bone marrow, gastrointestinal epithelium, liver, kidneys, lungs, and testes.
Q2: How does Leucovorin rescue work and what is a typical protocol?
A2: Leucovorin (folinic acid) is an active metabolite of folic acid that can be readily converted to tetrahydrofolate. It bypasses the dihydrofolate reductase enzyme, which is inhibited by this compound. This allows for the continuation of DNA synthesis and cellular replication in healthy cells, thus "rescuing" them from this compound's toxic effects. A typical rescue protocol begins 24 to 36 hours after the start of the this compound infusion and continues until plasma this compound levels fall below a certain threshold (e.g., <0.1 µmol/L).
Q3: What is Glucarpidase and when should it be considered?
A3: Glucarpidase is a recombinant bacterial enzyme that rapidly hydrolyzes this compound into inactive metabolites, providing a non-renal pathway for its elimination. It should be considered in cases of severe this compound toxicity associated with acute kidney injury and delayed drug clearance, where plasma concentrations are dangerously high (>1 µmol/L). Glucarpidase can reduce plasma this compound levels by 97% or more within 15 minutes. It is important to note that glucarpidase does not affect intracellular this compound, so leucovorin rescue must be continued.
Q4: Are there species-specific differences in this compound toxicity?
A4: Yes, studies have shown species-specific differences in susceptibility to this compound toxicity. For example, one study found that MTX induced more severe liver damage in rabbits, while mice showed more pronounced kidney damage. Therefore, it is crucial to establish the toxicity profile of this compound in the specific animal model being used.
Q5: How can I monitor for this compound toxicity during my study?
A5: A comprehensive monitoring plan should include:
-
Regular Clinical Observations: Monitor for signs of toxicity such as weight loss, diarrhea, lethargy, and changes in behavior.
-
Blood Work: Perform regular complete blood counts (CBC) to check for myelosuppression and serum biochemistry to assess kidney and liver function.
-
Plasma Drug Levels: Monitor plasma this compound concentrations, especially with high-dose regimens, to guide leucovorin rescue and identify delayed clearance.
-
Histopathology: At the end of the study, perform histopathological examination of key organs to assess for tissue damage.
Data Presentation
Table 1: Dose-Dependent Toxicity of Methotrexate in Animal Models
| Animal Model | Dose | Route of Administration | Observed Toxicities | Reference |
| Mice (C57BL/6, DBA/2, C3H) | 3-6 mg/kg/day | - | Acute hematopoietic and gastrointestinal damage, leading to early death in young mice. | |
| Wistar Rats | 0.250 mg/kg/day | - | Hepatotoxicity and nephrotoxicity. | |
| Wistar Rats | 100 mg/kg/day | Oral | Hepatotoxicity, including focal necrosis and early hepatic fibrosis. | |
| Rabbits | - | - | Significant increase in liver enzymes and histopathological evidence of liver damage. | |
| Dogs | 3 g/m² | - | Granulocytopenia. |
Table 2: Efficacy of Rescue Agents in Mitigating Methotrexate Toxicity
| Rescue Agent | Animal Model/Study Population | Key Findings | Reference |
| Leucovorin | Murine Tumor Models | Delayed, low-dose leucovorin rescue after lethal MTX doses effectively prevented toxicity and enhanced antitumor effect. | |
| Folic Acid | Rheumatoid Arthritis Patients | Statistically significant reduction in abnormal transaminase elevation. | |
| Folic Acid | Rheumatoid Arthritis Patients | Lowered the risk of gastrointestinal problems and mouth sores by 79%. | |
| Glucarpidase | Patients with delayed MTX clearance | Reduces plasma methotrexate concentrations by ≥97% within 15 minutes. |
Experimental Protocols
Protocol 1: Leucovorin Rescue for High-Dose this compound in a Murine Model
-
Animal Model: Female mice (e.g., BALB/c).
-
This compound Administration: Administer a high dose of this compound (e.g., 400 mg/kg) subcutaneously (s.c.).
-
Leucovorin Rescue Initiation: Begin leucovorin rescue 16 to 20 hours after this compound administration.
-
Leucovorin Dosing: Administer calcium leucovorin (e.g., 12 mg/kg, s.c.) every 2 hours for a total of 5 doses.
-
Monitoring: Monitor plasma this compound levels at 24, 48, and 72 hours post-infusion. Continue leucovorin administration every 6 hours until plasma this compound levels are below 0.1 µmol/L. Also, monitor for clinical signs of toxicity and changes in body weight.
Protocol 2: Induction of this compound Hepatotoxicity in a Rat Model
-
Animal Model: Wistar rats.
-
This compound Administration: Administer this compound orally at a dose of 100 mg/kg/day for 6 weeks to induce liver injury and early fibrosis.
-
Monitoring:
-
Weekly monitoring of serum ALT and AST levels.
-
At the end of the study, collect liver tissue for histopathological analysis (H&E staining) to assess for necrosis, inflammation, and fibrosis.
-
Assess for oxidative stress markers (e.g., MDA) and antioxidant enzyme levels (e.g., GSH) in liver homogenates.
-
Visualizations
Caption: Mechanism of this compound action and Leucovorin rescue.
References
- 1. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MTX-23 in CRPC Cell Lines
Welcome to the technical support center for MTX-23, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade both full-length Androgen Receptor (AR-FL) and Androgen Receptor Splice Variant 7 (AR-V7) in Castration-Resistant Prostate Cancer (CRPC) cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule that induces the degradation of both AR-FL and AR-V7.[1] It functions by simultaneously binding to the DNA binding domain (DBD) of the Androgen Receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity facilitates the ubiquitination of AR-FL and AR-V7, marking them for degradation by the proteasome.[4] This mechanism of action makes this compound effective in CRPC cells that have developed resistance to second-generation antiandrogen therapies.[2]
Q2: In which CRPC cell lines is this compound expected to be effective?
A2: this compound has demonstrated efficacy in androgen-responsive prostate cancer cell lines, including those resistant to FDA-approved second-line antiandrogen therapies like enzalutamide, abiraterone, apalutamide, and darolutamide. It has been shown to decrease cellular proliferation in resistant LNCaP, VCaP, and 22Rv1 cell lines.
Q3: What are the typical DC50 values for this compound?
A3: The degradation concentration 50% (DC50) for this compound has been determined by immunoblotting. For AR-V7, the DC50 is approximately 0.37 µM, and for AR-FL, it is approximately 2 µM.
Q4: My CRPC cell line is not responding to this compound treatment. What are the potential reasons?
A4: Lack of response to this compound could be due to several factors:
-
Cell Line Specifics: Ensure your cell line is androgen-responsive and expresses both the target (AR-FL/AR-V7) and the VHL E3 ligase.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock.
-
Experimental Conditions: Optimize treatment duration and concentration. A full dose-response and time-course experiment is recommended.
-
Acquired Resistance: Although this compound is designed to overcome resistance, cells can develop resistance to PROTACs. Potential mechanisms include mutations or downregulation of the VHL E3 ligase components or alterations in the drug efflux pumps.
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of AR-FL/AR-V7 observed by Western Blot.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for degradation. Be aware of the "hook effect," where very high concentrations can lead to reduced degradation. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation. |
| Low VHL E3 Ligase Expression | Confirm VHL expression in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher VHL levels. |
| Proteasome Inhibition | Ensure that other treatments or media components are not inhibiting proteasome activity. As a positive control for the degradation pathway, co-treatment with a proteasome inhibitor like MG132 should rescue AR-FL/AR-V7 from degradation. |
| Antibody Issues | Use a validated, high-quality primary antibody specific for AR-FL and/or AR-V7. Ensure the secondary antibody is compatible and used at the correct dilution. |
Problem 2: High variability in cell viability assay results.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Multi-well Plates | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Compound Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. Prepare fresh dilutions for each experiment. |
| Incubation Time | Optimize the incubation time for your specific cell line and experimental goals. A 72-hour incubation is a common starting point for proliferation assays. |
Data Presentation
Table 1: Degradation Efficacy of this compound in CRPC Cells
| Target Protein | Cell Line | DC50 (µM) | Reference |
| AR-V7 | 22Rv1 | 0.37 | |
| AR-FL | 22Rv1 | 2.0 |
Table 2: Effect of this compound on Proliferation of Second-Line Antiandrogen Therapy (SAT)-Resistant CRPC Cell Lines
| Cell Line | Resistant to | This compound Concentration (µM) | Observation | Reference |
| LNCaP | Abiraterone, Apalutamide, Enzalutamide, Darolutamide | 1 | Decreased Proliferation | |
| VCaP | Abiraterone, Apalutamide, Enzalutamide, Darolutamide | 1 | Decreased Proliferation | |
| 22Rv1 | Abiraterone, Apalutamide, Enzalutamide, Darolutamide | 1 | Decreased Proliferation |
Experimental Protocols
Protocol 1: Western Blot for AR-FL and AR-V7 Degradation
-
Cell Seeding and Treatment: Seed CRPC cells (e.g., 22Rv1, LNCaP) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for AR (to detect both AR-FL and AR-V7) or an AR-V7 specific antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed CRPC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat CRPC cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Mandatory Visualization
Caption: Mechanism of action of this compound in CRPC cells.
Caption: Troubleshooting workflow for overcoming resistance to this compound.
References
Validation & Comparative
MTX-23 vs. Enzalutamide in Castration-Resistant Prostate Cancer (CRPC) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of MTX-23 and enzalutamide in castration-resistant prostate cancer (CRPC) models. The information is compiled from published experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms and potential therapeutic advantages of these two agents.
Introduction
Enzalutamide is a second-generation, non-steroidal androgen receptor (AR) antagonist that has become a standard-of-care treatment for CRPC.[1][2] It functions by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[1][3] However, a significant challenge in the clinical management of CRPC is the development of resistance to enzalutamide. One of the primary mechanisms of this resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by enzalutamide.[1]
This compound is a novel proteolysis-targeting chimera (PROTAC) designed to overcome this resistance. Unlike enzalutamide, this compound induces the degradation of both the full-length AR (AR-FL) and the AR-V7 splice variant. It achieves this by simultaneously binding to the DNA-binding domain (DBD) of the AR and recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR proteins.
Mechanism of Action
The fundamental difference in the mechanism of action between enzalutamide and this compound is central to their differential efficacy, particularly in the context of enzalutamide resistance.
Enzalutamide: As an AR inhibitor, enzalutamide blocks AR signaling at multiple steps.
This compound: As a PROTAC, this compound hijacks the cell's ubiquitin-proteasome system to induce the degradation of its target proteins.
Performance in CRPC Models: In Vitro Data
This compound has demonstrated significant activity in CRPC cell lines, including those resistant to enzalutamide. A key advantage of this compound is its ability to degrade both AR-FL and the resistance-conferring AR-V7 splice variant.
| Parameter | This compound | Enzalutamide | Cell Line(s) | Reference |
| AR-FL Degradation (DC50) | 2 µmol/L | Not Applicable | 22Rv1 | |
| AR-V7 Degradation (DC50) | 0.37 µmol/L | Not Applicable | 22Rv1 | |
| Anti-proliferative Activity | Effective in enzalutamide-resistant LNCaP, VCaP, and 22Rv1 cells. | Ineffective in resistant cell lines. | LNCaP-EnzR, VCaP-EnzR, 22Rv1-EnzR | |
| Apoptosis Induction | Induces apoptosis in enzalutamide-resistant cells. | Limited effect in resistant cells. | 22Rv1-EnzR |
Performance in CRPC Models: In Vivo Data
In xenograft models of enzalutamide-resistant CRPC, this compound has been shown to effectively inhibit tumor growth.
| Parameter | This compound | Enzalutamide | Animal Model | Reference |
| Tumor Growth Inhibition | Significantly decreased tumor growth in enzalutamide-resistant xenografts. | Did not inhibit tumor growth in the resistant model. | Nu/nu mice with 22Rv1-EnzR subcutaneous xenografts. | |
| AR-FL and AR-V7 Levels in Tumors | Significantly decreased protein levels of both AR-FL and AR-V7 in tumor tissue. | Not reported to decrease AR-V7 levels. | Nu/nu mice with 22Rv1-EnzR subcutaneous xenografts. |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cell Lines and Culture
-
Cell Lines: LNCaP, VCaP, and 22Rv1 human prostate cancer cell lines were used. These are all androgen-responsive cell lines.
-
Establishment of Enzalutamide-Resistant Lines: Enzalutamide-resistant cell lines (e.g., LNCaP-EnzR, VCaP-EnzR, 22Rv1-EnzR) were generated by culturing the parental cell lines in the presence of increasing concentrations of enzalutamide for three to six months.
In Vitro Assays
-
Cell Proliferation Assay:
-
CRPC cells (parental and enzalutamide-resistant) were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound or enzalutamide.
-
Cell proliferation was assessed after a defined period (e.g., 6 days) using methods such as the MTT assay or real-time cell imaging (e.g., IncuCyte).
-
-
Western Blot for AR Degradation:
-
22Rv1 cells were treated with different concentrations of this compound for 24 hours.
-
Cell lysates were collected, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with specific antibodies against AR-FL and AR-V7.
-
Protein bands were visualized and quantified to determine the DC50 (concentration for 50% degradation).
-
-
Apoptosis Assays:
-
Cells were treated with this compound or enzalutamide.
-
Apoptosis was evaluated using techniques such as Annexin V staining followed by flow cytometry or fluorescence microscopy, or by TUNEL assay.
-
In Vivo Xenograft Model
-
Animal Model: Male athymic nu/nu mice were used.
-
Tumor Inoculation: Enzalutamide-resistant 22Rv1 (22Rv1-EnzR) cells were injected subcutaneously into the mice.
-
Treatment: Once tumors reached an average size of 3 mm, mice were randomized into treatment groups. The treatment group received daily intratumoral injections of this compound (2.5 mg/mL) and enzalutamide (10 mg/mL). The control group received the vehicle with enzalutamide.
-
Monitoring and Analysis: Tumor volume and mouse body weight were monitored regularly. At the end of the study, tumors were excised, and protein levels of AR-FL and AR-V7 were analyzed by Western blot.
Summary and Conclusion
The available preclinical data indicates that this compound and enzalutamide have distinct activities in CRPC models, particularly in the context of acquired resistance.
-
Enzalutamide is an effective AR signaling inhibitor in androgen-sensitive and some CRPC models. However, its efficacy is compromised by the emergence of AR splice variants like AR-V7 that lack the drug's binding site.
-
This compound demonstrates a novel mechanism of action by inducing the proteasomal degradation of both AR-FL and AR-V7. This leads to potent anti-proliferative and pro-apoptotic effects in CRPC cells that are resistant to enzalutamide. In vivo, this compound effectively suppresses the growth of enzalutamide-resistant tumors.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Galectin-1 and Androgen Receptor Axis Enhances Enzalutamide Treatment in Enzalutamide Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MTX-23's Efficacy in Degrading AR-V7 and AR-FL in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of MTX-23, a novel Proteolysis Targeting Chimera (PROTAC), on the androgen receptor full-length (AR-FL) and its splice variant AR-V7. The emergence of AR-V7 is a significant mechanism of resistance to second-line antiandrogen therapies in castration-resistant prostate cancer (CRPC).[1][2] this compound is engineered to induce the degradation of both AR-FL and AR-V7, offering a promising therapeutic strategy to overcome this resistance.[1][2][3]
Mechanism of Action: this compound as a PROTAC Degrader
This compound operates on the principle of PROTAC technology, which co-opts the cell's natural protein disposal system. It is a bifunctional small molecule designed to simultaneously bind to the DNA binding domain (DBD) of the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of AR-FL and AR-V7, marking them for degradation by the proteasome. This mechanism effectively reduces the total cellular levels of both receptor forms.
Caption: Mechanism of this compound as a PROTAC for AR degradation.
Quantitative Comparison of this compound's Degradation Efficacy
This compound has demonstrated a potent and preferential degradation of AR-V7 over AR-FL. This is a critical advantage as AR-V7 lacks the ligand-binding domain targeted by many current therapies, rendering them ineffective.
Table 1: Degradation Concentration 50% (DC50) of this compound
| Target Protein | DC50 | Reference |
|---|---|---|
| AR-V7 | 0.37 µM |
| AR-FL | 2 µM | |
The lower DC50 value for AR-V7 indicates that this compound is more efficient at degrading this splice variant compared to the full-length receptor. This enhanced efficacy against the primary driver of resistance is a key feature of this compound.
Anti-proliferative Effects in Prostate Cancer Cell Lines
The degradation of AR-FL and AR-V7 by this compound translates to significant anti-proliferative and pro-apoptotic effects in androgen-responsive prostate cancer cells. Notably, this compound retains its efficacy in cell lines that have developed resistance to approved second-line antiandrogen therapies.
Table 2: Effect of this compound on Proliferation of Prostate Cancer Cell Lines
| Cell Line | AR Status | Resistance Profile | Effect of this compound (1 µM) |
|---|---|---|---|
| 22Rv1 | AR-FL+/AR-V7+ | - | Decreased proliferation |
| LNCaP | AR-FL+/AR-V7- | - | Decreased proliferation |
| VCaP | AR-FL+/AR-V7+ | - | Decreased proliferation |
| 22Rv1-EnzR | AR-FL+/AR-V7+ | Enzalutamide-Resistant | Decreased proliferation |
| SAT-Resistant Lines | AR-FL+/AR-V7+ | Abiraterone, Enzalutamide, Apalutamide, Darolutamide | Decreased proliferation |
| PC3 | AR-Negative | - | No significant effect |
| DU145 | AR-Negative | - | No significant effect |
Data compiled from studies demonstrating this compound's effect on various cell lines.
The overexpression of either AR-V7 or AR-FL partially reverses the anti-proliferative effects of this compound, while the co-overexpression of both completely abrogates its inhibitory action. This confirms that the therapeutic effect of this compound is mediated through the degradation of both forms of the androgen receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to evaluate the effects of this compound.
Immunoblotting for AR Degradation:
-
Prostate cancer cells (e.g., 22Rv1) are seeded and cultured.
-
Cells are treated with varying concentrations of this compound for 24 hours.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for AR-V7 and AR-FL.
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine the DC50 values.
Cell Proliferation Assay:
-
Prostate cancer cell lines are seeded in multi-well plates.
-
Cells are treated with a range of this compound concentrations for 6 days.
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or WST-1) or by direct cell counting.
-
The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.
Ubiquitination Assay:
-
22Rv1 cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 2 hours to allow ubiquitinated proteins to accumulate.
-
Cells are then treated with this compound (1 µM) for various time points (e.g., 6 and 24 hours).
-
Cell lysates are harvested, and immunoprecipitation is performed using an anti-ubiquitin antibody.
-
The immunoprecipitated proteins are then analyzed by immunoblotting with antibodies against AR-V7 and AR-FL to detect polyubiquitination.
Caption: Workflow for evaluating this compound's effects.
AR Signaling and the Role of AR-V7
In standard AR signaling, androgens like testosterone bind to the ligand-binding domain (LBD) of AR-FL, leading to its activation and translocation to the nucleus to regulate gene expression. AR-V7, which lacks the LBD, is constitutively active, meaning it can drive tumor growth even in the absence of androgens and is not inhibited by drugs targeting the LBD.
Caption: Androgen receptor signaling pathways.
Comparison with Alternative Therapies
Current treatments for CRPC that target the AR signaling pathway include:
-
Abiraterone: An androgen synthesis inhibitor.
-
Enzalutamide, Apalutamide, Darolutamide: Second-generation AR antagonists that target the LBD of AR-FL.
The primary limitation of these therapies is the development of resistance, often driven by the expression of AR-V7. Since AR-V7 lacks the LBD, these drugs are ineffective against it. Other experimental approaches include targeting the N-terminal domain of the AR or developing other PROTACs. This compound's distinct advantage is its ability to degrade both AR-FL and, more critically, the resistance-conferring AR-V7 by targeting the DBD, a domain present in both forms.
Conclusion
This compound represents a significant advancement in the development of therapeutics for CRPC. Its novel PROTAC mechanism allows for the targeted degradation of both AR-FL and AR-V7. The quantitative data clearly demonstrates a superior degradation efficacy for AR-V7, the key driver of resistance to current antiandrogen therapies. By eliminating both forms of the androgen receptor, this compound effectively inhibits prostate cancer cell proliferation, including in models resistant to multiple FDA-approved agents. These findings strongly support the continued investigation of this compound as a promising therapeutic strategy for patients with advanced prostate cancer.
References
MTX-23: A Comparative Analysis of a Novel AR-Targeted PROTAC
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the efficacy of MTX-23 in comparison to other Androgen Receptor (AR)-targeted Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.
The landscape of prostate cancer therapy is continually evolving, with a significant focus on overcoming resistance to conventional androgen deprivation therapies. A promising strategy that has emerged is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer progression. This compound is a novel AR-targeted PROTAC that has demonstrated significant potential in preclinical studies. This guide provides a detailed comparison of this compound's efficacy against other notable AR-targeted PROTACs, presenting key experimental data in a clear, comparative format. Detailed protocols for the cited experiments are also provided to facilitate reproducibility and further investigation.
Efficacy Comparison of AR-Targeted PROTACs
The following table summarizes the in vitro efficacy of this compound and other prominent AR-targeted PROTACs. The data is presented in terms of DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values, which are key metrics for assessing the potency of these molecules.
| PROTAC | Target(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | IC50 | Reference(s) |
| This compound | AR-FL, AR-V7 | VHL | 22Rv1 | AR-V7: 0.37 µM, AR-FL: 2 µM | - | [1] |
| ARV-110 | AR | - | VCaP | < 1 nM | - | |
| ARV-766 | AR (including LBD mutants) | - | VCaP | < 1 nM | - | [2] |
| ARD-69 | AR | VHL | LNCaP, VCaP, 22Rv1 | 0.86 nM (LNCaP), 0.76 nM (VCaP), 10.4 nM (22Rv1) | - | [3] |
| ARD-266 | AR | VHL | LNCaP, VCaP, 22Rv1 | 0.2 - 1 nM | - | |
| PROTAC 15 | AR | Cereblon | - | 10 nM | - | |
| GDC-2992 | AR | - | VCaP | 2.7 nM | 9.7 nM | |
| BWA-6047 | AR, AR-V7 | CRBN | - | AR: 3.7 nM, AR-V7: 3.0 nM | - | |
| ARD-2051 | AR | CRBN | LNCaP, VCaP | 0.6 nM | - |
Note: "AR-FL" refers to full-length Androgen Receptor. "AR-V7" refers to the splice variant 7 of the Androgen Receptor. "VHL" stands for Von Hippel-Lindau E3 ubiquitin ligase. "CRBN" stands for Cereblon E3 ubiquitin ligase. A hyphen (-) indicates that the data was not specified in the cited sources.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for AR-targeted PROTACs like this compound.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the comparison of AR-targeted PROTACs.
Western Blot for AR and AR-V7 Detection
This protocol outlines the procedure for detecting the protein levels of full-length Androgen Receptor (AR-FL) and its splice variant AR-V7 in prostate cancer cell lines following PROTAC treatment.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
PROTAC of interest (e.g., this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-AR (N-terminal specific)
-
Anti-AR-V7 (specific to the unique C-terminus of AR-V7)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the effect of AR-targeted PROTACs on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
PROTAC of interest
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted PROTAC solutions. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration and determine the IC50 value.
-
In-Cell Ubiquitination Assay
This protocol details the procedure to detect the ubiquitination of AR induced by a PROTAC.
Materials:
-
Prostate cancer cell lines
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (containing deubiquitinase inhibitors like N-ethylmaleimide (NEM))
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody for Western blotting
-
Other reagents and equipment for Western blotting as described above.
Procedure:
-
Cell Treatment:
-
Culture and treat cells with the PROTAC as described in the Western blot protocol.
-
Prior to harvesting, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of the proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-AR antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads using elution buffer and by boiling.
-
Perform Western blotting on the eluted samples as described in the protocol above.
-
Use an anti-ubiquitin antibody to detect the polyubiquitinated AR, which will appear as a high-molecular-weight smear. An anti-AR antibody can be used on a parallel blot to confirm the immunoprecipitation of AR.
-
References
Comparative Analysis of MTX-23 and Abiraterone in Overcoming Drug Resistance in Prostate Cancer
For Immediate Release
This guide provides a comprehensive comparative analysis of MTX-23, a novel proteolysis targeting chimera (PROTAC), and abiraterone, a standard-of-care androgen biosynthesis inhibitor, in the context of drug resistance in prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective mechanisms of action, efficacy in resistant models, and the underlying signaling pathways. The information is supported by preclinical experimental data, detailed methodologies for key experiments, and visual representations of cellular pathways and experimental workflows.
Executive Summary
Acquired resistance to androgen receptor (AR) signaling inhibitors like abiraterone is a major clinical challenge in the treatment of castration-resistant prostate cancer (CRPC). A primary mechanism of this resistance is the emergence of AR splice variants, notably AR-V7, which lack the ligand-binding domain targeted by conventional therapies. This compound, a novel PROTAC, offers a promising alternative by inducing the degradation of both full-length AR (AR-FL) and AR-V7. This guide presents a comparative overview of these two agents, highlighting the potential of this compound to overcome abiraterone resistance.
Data Presentation
The following tables summarize the quantitative data comparing the preclinical performance of this compound and abiraterone.
Table 1: In Vitro Efficacy Against Prostate Cancer Cell Lines
| Compound | Cell Line | Resistance Model | Efficacy Metric | Value | Reference(s) |
| This compound | 22Rv1 | Endogenous AR-V7 | DC50 (AR-V7) | 0.37 µM | [1][2] |
| 22Rv1 | Endogenous AR-V7 | DC50 (AR-FL) | 2 µM | [1][2] | |
| LNCaP-AAr | Abiraterone-Resistant | Growth Inhibition | Significant at 1 µM | [3] | |
| VCaP-AAr | Abiraterone-Resistant | Growth Inhibition | Significant at 1 µM | ||
| 22Rv1-AAr | Abiraterone-Resistant | Growth Inhibition | Significant at 1 µM | ||
| Abiraterone | LNCaP | Androgen-Sensitive | IC50 (Viability) | ~5-10 µM (at 6 days) | |
| PC-3 | AR-Negative | IC50 (Viability) | >40 µM | ||
| DU145 | AR-Negative | IC50 (Viability) | >40 µM | ||
| LNCaP-AAr | Abiraterone-Resistant | IC50 (Viability) | >10 µM |
Note: DC50 (Degradation Concentration 50%) is the concentration of a compound at which 50% of the target protein is degraded. IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits a biological process by 50%. Data for abiraterone IC50 can vary between studies based on the assay conditions and duration.
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Treatment Details | Outcome | Reference(s) |
| This compound | 22Rv1-EnzR | Intratumoral injection, in combination with enzalutamide | Significantly decreased tumor growth over 5 weeks | |
| Abiraterone | LuCaP PDX | 0.5 mmol/kg/day, oral | Varied response: ultraresponsive to minimal inhibition of tumor growth | |
| VCaP | 70mg/kg daily, intraperitoneal | Reduction in tumor volume |
Note: EnzR denotes enzalutamide-resistant. PDX stands for Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Generation of Abiraterone-Resistant Prostate Cancer Cell Lines
This protocol describes the generation of abiraterone-resistant (AAr) cell lines from parental androgen-sensitive cell lines such as LNCaP.
-
Cell Culture Initiation: Culture parental LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Initial Abiraterone Exposure: Once cells reach 70-80% confluency, replace the medium with fresh medium containing a low concentration of abiraterone (e.g., 0.1 µM).
-
Dose Escalation: Gradually increase the concentration of abiraterone in the culture medium as the cells adapt and resume proliferation. The dose escalation can be performed in increments of 0.1-0.5 µM.
-
Maintenance of Resistant Clones: Once cells are able to proliferate steadily in a high concentration of abiraterone (e.g., 5-10 µM), they are considered abiraterone-resistant. Maintain the AAr cell lines in a medium containing a maintenance dose of abiraterone (e.g., 5 µM) to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Regularly assess the resistance of the generated cell lines by comparing their viability and proliferation rates with the parental cells in the presence of varying concentrations of abiraterone using an MTS or crystal violet assay.
Cell Viability (MTS) Assay
This protocol outlines the procedure for assessing cell viability using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or abiraterone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blotting for AR-FL and AR-V7
This protocol provides a method for detecting the protein levels of full-length androgen receptor (AR-FL) and the AR-V7 splice variant.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (N-terminal domain, to detect both AR-FL and AR-V7) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. A recommended antibody for AR is the N-20 antibody (Santa Cruz Biotechnology).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound and abiraterone in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., male nude or SCID mice).
-
Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 22Rv1 or AAr LNCaP) mixed with Matrigel into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or abiraterone via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
Validating the Anti-Proliferative Efficacy of MTX-23: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of MTX-23 against other therapeutic alternatives for castration-resistant prostate cancer (CRPC). The content is supported by experimental data from publicly available research, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both full-length androgen receptor (AR) and its splice variant AR-V7, a key driver of resistance to second-generation antiandrogen therapies. This guide presents a comparative analysis of this compound's anti-proliferative activity against established treatments like enzalutamide and docetaxel, as well as another AR-targeting PROTAC, ARV-110. The data indicates that this compound effectively inhibits the proliferation of prostate cancer cells, particularly those resistant to standard therapies.
Comparative Anti-Proliferative Activity
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in relevant prostate cancer cell lines, primarily the 22Rv1 line, which is a model for CRPC expressing both AR and AR-V7.
Table 1: Degradation Capability of AR-Targeting PROTACs in 22Rv1 Cells
| Compound | Target | DC50 (µM) | Citation |
| This compound | AR-V7 | 0.37 | [1] |
| This compound | AR-FL | 2 | [1] |
DC50 (Degradation Concentration 50%) is the concentration of a compound at which 50% of the target protein is degraded.
Table 2: Anti-Proliferative Activity (IC50) in 22Rv1 Prostate Cancer Cells
| Compound | Mechanism of Action | IC50 | Citation |
| This compound | AR and AR-V7 Degrader (PROTAC) | Inhibition from 0.01 µM (Concentration-dependent) | [1] |
| Enzalutamide | AR Antagonist | ~1 µM - >80 µM | [2][3] |
| Docetaxel | Microtubule Stabilizer | ~1.26 nM |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. The significant range for Enzalutamide's IC50 in 22Rv1 cells reflects the cell line's known resistance.
Mechanism of Action and Signaling Pathways
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the androgen receptor (AR or AR-V7). This proximity leads to the ubiquitination of the AR protein, marking it for degradation by the proteasome. This mechanism is distinct from traditional AR inhibitors like enzalutamide, which only block the receptor's activity.
Caption: Mechanism of this compound mediated AR degradation.
The androgen receptor signaling pathway is critical for the growth and survival of prostate cancer cells. In castration-resistant prostate cancer, this pathway can be reactivated through various mechanisms, including the expression of AR splice variants like AR-V7. This compound directly targets and eliminates the key proteins in this pathway.
References
MTX-23 vs. siRNA: A Comparative Guide to Androgen Receptor Knockdown
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) is a critical driver in the progression of prostate cancer, making it a key therapeutic target. Two prominent strategies for reducing AR levels are the use of the proteolysis-targeting chimera (PROTAC) MTX-23 and small interfering RNA (siRNA). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action
This compound is a heterobifunctional molecule that induces the degradation of the AR protein.[1][2] It functions by simultaneously binding to the DNA-binding domain (DBD) of the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome.[1] This mechanism allows for the catalytic degradation of the target protein.
siRNA operates through the RNA interference (RNAi) pathway to silence AR gene expression at the messenger RNA (mRNA) level. Once introduced into the cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary AR mRNA, leading to its cleavage and subsequent degradation, thereby preventing protein translation.
Performance Comparison
The following tables summarize the quantitative data available for this compound and siRNA in the context of androgen receptor knockdown.
| Feature | This compound | siRNA |
| Target | Androgen Receptor (AR) protein (full-length and splice variants) | Androgen Receptor (AR) mRNA |
| Mechanism | Proteasome-mediated protein degradation | RNA interference (mRNA cleavage) |
| Mode of Action | Catalytic degradation | Stoichiometric silencing |
| Delivery | Small molecule, cell-permeable | Requires transfection reagents or viral vectors |
Table 1: General Comparison of this compound and siRNA for AR Knockdown.
| Efficacy Metric | This compound | siRNA |
| Degradation Concentration 50% (DC50) | AR-V7: 0.37 µMAR-FL: 2 µM | Not Applicable |
| Inhibition of Cell Proliferation | Effective in SAT-resistant cells starting at 0.01 µmol/L | Significant cell death observed at 10 nmol/L |
| Effect on AR Splice Variants (e.g., AR-V7) | Efficiently degrades AR-V7 | Can be designed to target specific splice variants |
Table 2: Efficacy of this compound and siRNA in AR Knockdown. SAT: Second-line Antiandrogen Therapy.
Signaling Pathways and Experimental Workflow
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Mechanism of siRNA-mediated AR knockdown.
Caption: Mechanism of this compound (PROTAC) for AR degradation.
Caption: Experimental workflow for AR knockdown.
Experimental Protocols
Cell Culture and Treatment/Transfection
-
Cell Culture : Prostate cancer cell lines (e.g., LNCaP, C4-2, CWR22Rv1) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Replace the existing medium with the medium containing this compound.
-
siRNA Transfection :
-
The day before transfection, seed cells in 6-well plates to be 60-80% confluent at the time of transfection.
-
On the day of transfection, dilute the AR-targeting siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24 to 72 hours before harvesting for analysis.
-
Western Blot for AR Protein Levels
-
Sample Preparation :
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Gel Electrophoresis :
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control like β-actin or GAPDH should be used to normalize protein levels.
Quantitative Real-Time PCR (qPCR) for AR mRNA Levels
-
RNA Extraction :
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy from Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis :
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction :
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for AR, and the synthesized cDNA template.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of AR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated samples.
Cell Viability and Apoptosis Assays
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo) :
-
Seed cells in a 96-well plate and treat with this compound or transfect with siRNA.
-
At the desired time points, add the viability reagent to the wells according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the control.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining) :
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
References
A Head-to-Head Comparison of MTX-23 and Other Androgen Receptor DNA-Binding Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting the AR's ligand-binding domain (LBD) have been successful, the emergence of resistance, often mediated by AR splice variants like AR-V7 that lack the LBD, presents a significant clinical challenge. This has spurred the development of novel therapeutic strategies targeting the AR's DNA-binding domain (DBD), a region essential for the function of both full-length AR (AR-FL) and its splice variants. This guide provides a head-to-head comparison of MTX-23, a proteolysis-targeting chimera (PROTAC) that targets the AR DBD for degradation, with other notable DBD inhibitors and AR degraders.
Overview of this compound and Other Key DBD-Targeting Compounds
This comparison focuses on this compound and other prominent agents that either directly inhibit the AR DBD or induce the degradation of AR, including AR-V7.
-
This compound: A PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR DBD, leading to the ubiquitination and subsequent proteasomal degradation of both AR-FL and AR-V7.[1][2][3]
-
VPC-14449: A small molecule inhibitor that directly binds to the AR DBD, preventing its interaction with chromatin.[4][5]
-
ARV-110: An orally bioavailable PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR LBD, leading to the degradation of AR-FL. While not a direct DBD inhibitor, its potent AR degradation activity provides a valuable benchmark.
-
ARD-61: A potent PROTAC that also recruits the VHL E3 ligase to the AR LBD, inducing robust degradation of AR-FL.
Quantitative Performance Data
The following tables summarize the key performance metrics for each compound based on available preclinical data. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
Table 1: Degradation and Inhibitory Potency
| Compound | Target Domain | Mechanism of Action | Target Protein(s) | DC50 / IC50 | Cell Line(s) | Reference(s) |
| This compound | DBD | PROTAC Degrader (VHL) | AR-FL & AR-V7 | DC50 (AR-V7): 0.37 µM DC50 (AR-FL): 2 µM | 22Rv1 | |
| VPC-14449 | DBD | Small Molecule Inhibitor | AR-FL & AR Variants | IC50 (AR-FL): 0.34 µM | PC3 (transiently expressed) | |
| ARV-110 | LBD | PROTAC Degrader (CRBN) | AR-FL | DC50: ~1 nM | Various prostate cancer cell lines | |
| ARD-61 | LBD | PROTAC Degrader (VHL) | AR-FL | DC50: 0.5 - 10 nM | LNCaP, VCaP |
Table 2: Effects on Cell Viability
| Compound | Effect on Cell Viability | Cell Line(s) | Reference(s) |
| This compound | Decreased proliferation of SAT-resistant prostate cancer cells. | LNCaP, VCaP, 22Rv1 | |
| VPC-14449 | Suppressed growth of various prostate cancer cell lines. | LNCaP, C4-2, MR49F, 22Rv1 | |
| ARV-110 | Inhibits AR-dependent cell proliferation. | VCaP | |
| ARD-61 | Potent inhibition of cell growth. | LNCaP, VCaP |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these inhibitors are crucial to understanding their therapeutic potential.
This compound functions as a degrader by forming a ternary complex between the AR DBD and the VHL E3 ligase, leading to the destruction of the AR protein. In contrast, VPC-14449 acts as a direct inhibitor, physically blocking the AR DBD from binding to androgen response elements (AREs) on DNA, thereby preventing gene transcription.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize these inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of results. While specific parameters may vary between studies, the following provides a general framework for the key assays.
Cell Viability Assay (MTT/WST-8 Assay)
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or WST-8 reagent to each well and incubate for 1-4 hours.
-
Signal Measurement: For MTT, add a solubilizing agent to dissolve the formazan crystals. For WST-8, the product is water-soluble.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for AR and AR-V7 Degradation
-
Cell Culture and Treatment: Culture prostate cancer cells to 70-80% confluency and treat with the degrader compound at various concentrations and time points.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for AR and AR-V7, and a loading control (e.g., GAPDH or β-actin), typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ubiquitination
-
Cell Treatment: Treat prostate cancer cells with the PROTAC of interest (e.g., this compound) and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against ubiquitin overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-ubiquitinated protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against AR and AR-V7 to detect the presence of ubiquitinated forms of these proteins.
Conclusion
This compound represents a promising therapeutic strategy by targeting both AR-FL and the clinically relevant AR-V7 splice variant for degradation. Its mechanism of action, directly targeting the DBD, distinguishes it from LBD-focused degraders like ARV-110 and ARD-61. While direct comparative studies are limited, the available preclinical data suggest that DBD-targeting PROTACs like this compound have the potential to overcome resistance mechanisms that plague current anti-androgen therapies. Further investigation, including head-to-head preclinical and clinical studies, is warranted to fully elucidate the comparative efficacy and safety of these novel AR-targeting agents. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to evaluate and compare the performance of these and other emerging DBD inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MTX-23
Disclaimer: The compound "MTX-23" is not a publicly documented chemical substance. Therefore, this document provides a comprehensive, generalized disposal procedure for a hypothetical, potentially hazardous research chemical, hereafter referred to as this compound. This guidance is based on established best practices for laboratory safety and chemical handling. Always consult the specific Safety Data Sheet (SDS) for any known chemical and adhere strictly to your institution's Environmental Health & Safety (EHS) protocols.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of novel or uncharacterized chemical waste.
Pre-Disposal Characterization and Data Summary
Before beginning any disposal procedure, it is critical to have a clear understanding of the chemical's properties. For a novel compound like this compound, assume it is hazardous until proven otherwise. The following table presents hypothetical data points essential for creating a safe disposal plan.
| Parameter | Hypothetical Value | Significance for Disposal and Safety |
| Physical State | White Crystalline Solid | Determines the need for solid waste containers and dust control measures. |
| Molecular Weight | 412.5 g/mol | Used to calculate concentrations for waste stream characterization. |
| Solubility | Soluble in DMSO, Methanol; Insoluble in water | Dictates the choice of decontamination solvents and indicates that it should not be disposed of via aqueous routes. |
| Assumed Toxicity (LD₅₀) | < 50 mg/kg (Oral, Rat) | A low value suggests high toxicity, requiring stringent containment and personal protective equipment (PPE). |
| Chemical Class | Heterocyclic Amine | May have specific reactivity or incompatibility with other chemicals (e.g., strong oxidizers). |
| Environmental Hazard | Assumed Ecotoxic, Not Readily Biodegradable | Requires disposal as hazardous environmental waste; must not be released into sanitary sewers. |
Detailed Disposal Protocol for this compound Waste
This step-by-step protocol ensures the safe containment and disposal of this compound waste streams.
Step 1: Identify and Segregate Waste Streams Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Includes contaminated gloves, weighing paper, pipette tips, and bench liners.
-
Action: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste: Includes unused this compound solutions, solvent rinses (e.g., from glassware), and reaction mother liquors.
-
Action: Collect in a dedicated, chemically-compatible (e.g., borosilicate glass or HDPE) container with a secure screw-top cap. Never mix incompatible waste streams.
-
-
Sharps Waste: Includes any needles, syringes, or glass Pasteur pipettes contaminated with this compound.
-
Action: Immediately place in a designated, puncture-proof sharps container.
-
Step 2: Proper Labeling of Waste Containers Accurate labeling is a regulatory requirement and essential for safety.
-
Action: Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name(s): "this compound Waste" followed by major components (e.g., "Methanol," "DMSO").
-
Approximate percentages of each component.
-
The primary hazard(s): e.g., "Toxic," "Flammable."
-
The name of the principal investigator and laboratory location.
-
The date the container was started.
-
Step 3: Safe Storage of Waste in the Laboratory Waste must be stored safely pending pickup by EHS.
-
Action: Store all waste containers in a designated satellite accumulation area.
-
This area should be clearly marked, away from general traffic, and provide secondary containment (such as a spill tray) to capture any potential leaks.
-
Keep containers securely closed at all times except when adding waste.
Step 4: Scheduling and Final Disposal Accumulated hazardous waste must be disposed of through the proper channels.
-
Action: Once a waste container is full or has been in storage for a significant period (consult your EHS guidelines), schedule a pickup with your institution's EHS department.
-
Do not pour any this compound waste down the drain.
Mandatory Visualizations: Workflows and Logic
The following diagrams provide a clear visual representation of the disposal procedures and decision-making logic.
Caption: Procedural workflow for the disposal of this compound waste streams.
Caption: Logical decision-making pathway for chemical waste handling.
Essential Safety and Handling Protocols for MTX-23
Disclaimer: The following guidance is based on established best practices for handling potent, potentially cytotoxic compounds. As "MTX-23" is not a publicly cataloged substance, these recommendations should be adapted following a thorough, compound-specific risk assessment based on its definitive Safety Data Sheet (SDS).
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling this compound. Adherence to these protocols is vital to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. Different levels of protection are required for various laboratory activities.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Nitrile gloves (single pair) - Standard lab coat |
| Compounding and Preparation (e.g., weighing, dissolving, aliquoting) | - Double nitrile gloves - Disposable, solid-front, back-closure gown - Eye protection (safety goggles) - Face shield (if there is a splash risk) - NIOSH-approved respirator (e.g., N95) if not handled in a containment device |
| Administration and In-Vivo Studies | - Double nitrile gloves - Disposable gown - Safety goggles or face shield |
| Waste Disposal and Decontamination | - Double nitrile gloves (heavy-duty) - Impermeable gown - Safety goggles and face shield - Respiratory protection as needed |
| Spill Cleanup | - Double, chemical-resistant gloves - Disposable, impermeable coveralls - Chemical splash goggles and a face shield - Appropriate respiratory protection (e.g., PAPR for large spills) - Disposable shoe covers |
Experimental Protocols
Preparation of this compound Solutions
-
Pre-Operation:
-
Ensure a designated area for handling this compound is clearly marked.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all required materials (e.g., vials, solvents, pipettes) within a certified biological safety cabinet (BSC) or a containment isolator to minimize exposure.[1]
-
-
Donning PPE:
-
Put on inner gloves.
-
Don a disposable gown, ensuring complete coverage.
-
Put on outer gloves, pulling the cuffs over the sleeves of the gown.[2]
-
Wear safety goggles and a face shield.
-
If required, don a properly fitted respirator.
-
-
Compound Handling:
-
Perform all manipulations of open powders within the BSC or isolator.
-
Use a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Carefully weigh the required amount of this compound.
-
Slowly add the solvent to the compound to avoid aerosol generation.
-
Ensure the container is securely sealed and properly labeled with the chemical name, concentration, and hazard warnings.[3]
-
-
Post-Operation:
-
Decontaminate all surfaces within the BSC or isolator.
-
Remove outer gloves and dispose of them in a designated cytotoxic waste container.
-
Remove the gown, turning it inside out to contain any contamination.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE from a spill kit.[4] 3. Cover the spill with absorbent pads, working from the outside in.[4] 4. For powders, gently cover with a damp absorbent pad to avoid aerosolization. 5. Collect all contaminated materials using forceps and place them in a cytotoxic waste bag. 6. Clean the area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol. |
| Large Spill (>5 mL) | 1. Evacuate the area immediately and restrict access. 2. Alert the designated emergency response team. 3. Trained personnel with appropriate respiratory protection (e.g., PAPR) should manage the cleanup. 4. Follow the same containment and decontamination steps as for a small spill, using a large-volume spill kit. |
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Sharps: Needles, syringes, and broken glass should be placed in a puncture-resistant, labeled sharps container for cytotoxic waste.
-
Solid Waste: Gloves, gowns, absorbent pads, and other contaminated disposable materials must be placed in clearly labeled, sealed, and leak-proof cytotoxic waste bags or containers.
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed waste container.
-
Final Disposal: All cytotoxic waste must be incinerated at a licensed facility.
Workflow and Logical Relationships
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
